molecular formula C16H15ClN2O2S B2671049 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole CAS No. 1421252-92-7

4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Cat. No.: B2671049
CAS No.: 1421252-92-7
M. Wt: 334.82
InChI Key: SAJGGRTWCRSPMW-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-1-tosyl-1H-indazole is a useful research compound. Its molecular formula is C16H15ClN2O2S and its molecular weight is 334.82. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3,5-dimethyl-1-(4-methylphenyl)sulfonylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-10-4-7-13(8-5-10)22(20,21)19-14-9-6-11(2)16(17)15(14)12(3)18-19/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJGGRTWCRSPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C(=N2)C)C(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical properties of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic utility, and handling of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole , a critical intermediate in the development of C5a receptor modulators and kinase inhibitors.[1]

Executive Summary

4-Chloro-3,5-dimethyl-1-tosyl-1H-indazole (CAS: 1421252-92-7) is a specialized heterocyclic scaffold used primarily in medicinal chemistry.[1][2][3] It serves as a highly reactive electrophile for cross-coupling reactions (e.g., Suzuki-Miyaura) to install the 3,5-dimethyl-1H-indazol-4-yl moiety into complex drug candidates.[1] The p-toluenesulfonyl (tosyl) group at the N1 position plays a dual role: it protects the nitrogen from unwanted alkylation and electronically activates the C4-chlorine atom for palladium-catalyzed coupling, a transformation that is otherwise sluggish on electron-rich indazoles.[1]

Chemical Profile & Identification

PropertyData
Chemical Name 4-chloro-3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-indazole
CAS Number 1421252-92-7
Molecular Formula C₁₆H₁₅ClN₂O₂S
Molecular Weight 334.82 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, THF, DMSO; Insoluble in water
Key NMR Signals ¹H NMR (400 MHz, CDCl₃): δ 7.98 (d, 1H), 7.84 (m, 2H), 7.39 (d, 1H), 7.25 (m, 2H), 2.73 (s, 3H, Indazole-Me), 2.46 (s, 3H, Indazole-Me), 2.38 (s, 3H, Tosyl-Me).[1][4][5][6]

Structural Insight: The molecule features a "bay region" steric crowding between the C3-methyl, C4-chloro, and C5-methyl groups.[1] This steric bulk prevents rotational freedom in downstream intermediates (atropisomerism potential) and necessitates high-energy catalysts (e.g., S-Phos, XPhos) for substitution at the C4 position.[1]

Synthetic Workflow & Protocols

Synthesis of the Tosyl Intermediate

The synthesis typically proceeds via the protection of the parent heterocycle, 4-chloro-3,5-dimethyl-1H-indazole (CAS 1421252-91-6).[1]

Strategic Rationale: Direct coupling on the unprotected indazole is often low-yielding due to catalyst poisoning by the free N-H and electron donation from the nitrogen ring system, which deactivates the C-Cl bond. Tosylation solves both issues.

Protocol (Self-Validating System):

  • Preparation: Charge a reaction vessel with 4-chloro-3,5-dimethyl-1H-indazole (1.0 equiv) and anhydrous THF (20 vol). Cool to -20°C under N₂ atmosphere.[1]

  • Deprotonation: Add NaH (60% dispersion, 1.8 equiv) portion-wise. Critical: Monitor H₂ evolution. Maintain internal temperature < 0°C to prevent runaway exotherms.

  • Activation: Stir for 20 minutes at 0°C to ensure complete formation of the sodium salt (color change often observed).

  • Protection: Add p-toluenesulfonyl chloride (TsCl) (1.4 equiv) portion-wise or as a solution in THF.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (polar, N-H) should disappear, replaced by the less polar N-Tosyl product.[1]

  • Workup: Quench with saturated NH₄Cl (aq). Extract with DCM. Wash organic layer with brine, dry over MgSO₄, and concentrate.[5]

  • Purification: Recrystallize from EtOH or purify via silica flash chromatography (0-20% EtOAc/Hexane).

Downstream Application: Suzuki-Miyaura Coupling

This is the primary utility of the compound. The tosyl group pulls electron density from the ring, making the C4-Cl bond susceptible to oxidative addition by Pd(0).

Protocol:

  • Mix: Combine 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole (1.0 equiv), Boronic ester (3.0 equiv), and K₃PO₄ (3.0 equiv) in DMSO/Water (10:1).

  • Catalyst: Add Pd-SPhos precatalyst (0.05 equiv). Note: SPhos is required to overcome the steric hindrance of the adjacent methyl groups.

  • Heat: Degas with Argon, then heat to 110°C for 1–2 hours.

  • Deprotection (In-situ or Stepwise): The tosyl group is often cleaved during subsequent basic workup or requires a dedicated step (e.g., NaOH/MeOH or TBAF) to yield the final active pharmaceutical ingredient (API).

Visualizing the Chemical Pathway

The following diagram illustrates the synthesis and activation logic, highlighting the electronic effects of the tosyl group.

IndazolePathway Start 4-Chloro-3,5-dimethyl- 1H-indazole (Nucleophile) Intermediate 4-Chloro-3,5-dimethyl- 1-tosyl-1H-indazole (Activated Electrophile) Start->Intermediate N-Protection (Electron Withdrawal) Reagent1 NaH, TsCl THF, -20°C Product 4-Substituted-3,5-dimethyl- 1-tosyl-1H-indazole Intermediate->Product C4-Substitution (Sterically Demanding) Reagent2 R-B(OR)2, Pd-SPhos Suzuki Coupling

Caption: Synthesis workflow transforming the nucleophilic indazole core into an activated electrophile for cross-coupling.

Safety & Handling

  • Hazards: The compound is a sulfonyl derivative and an alkyl halide. Treat as a potential skin irritant and sensitizer.

  • Reactivity: Avoid strong acids which may prematurely cleave the tosyl group.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of tosyl group over long periods).

References

  • US Patent 8,846,656 B2. Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators.[1] (2014). Assignee: Novartis AG.

    • Source of NMR data and specific Suzuki coupling protocols.
  • ChemicalBook. 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole Product Page.

    • Source of CAS registry and physical property d
  • Li, P., et al. "Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones." Journal of Organic Chemistry, 77(7), 3127-3133 (2012).[1]

    • Mechanistic background on N-tosyl indazole chemistry.

Sources

Comprehensive Computational Profiling of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the theoretical profiling of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole , a highly functionalized heterocycle with significant potential in medicinal chemistry as a synthetic intermediate or bioactive scaffold. The presence of the electron-withdrawing tosyl group at the N1 position, combined with the steric bulk of the 4-chloro and 3,5-dimethyl substituents, creates a unique electronic environment that necessitates rigorous Density Functional Theory (DFT) analysis.

This document serves as a standard operating procedure (SOP) for researchers to model, validate, and interpret the physicochemical properties of this specific indazole derivative using high-level quantum mechanical calculations.

Computational Methodology & Theory

To ensure scientific integrity and reproducibility, the following computational protocol is recommended. This workflow is consistent with recent literature on indazole derivatives [1, 2].[1]

Level of Theory[2]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is the industry standard for organic heterocycles, providing an optimal balance between computational cost and accuracy for bond lengths and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[2]

    • Rationale: The inclusion of diffuse functions (++) is critical for correctly modeling the lone pairs on the sulfonyl oxygens and the chlorine atom. Polarization functions (d,p) are required to describe the anisotropic electron distribution in the aromatic rings.

Software & Algorithms
  • Optimization: Berny algorithm using GEDIIS/GDIIS.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with DMSO or Chloroform as the solvent, matching typical NMR/crystallization conditions.

  • Frequency Calculation: Harmonic vibrational frequencies must be computed at the same level of theory to confirm the structure is a true minimum (zero imaginary frequencies).

Computational Workflow Diagram

G Start Input Structure (Z-Matrix) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Freq Calculation (Check Imaginary Freq) Opt->Freq Decision Imaginary Freq = 0? Freq->Decision Properties Property Calculation (NBO, MEP, FMO) Decision->Properties Yes Refine Refine Geometry Decision->Refine No Refine->Opt

Figure 1: Standardized DFT workflow for validating the stationary point of the indazole derivative.

Structural Geometry & Conformational Analysis

The 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole molecule exhibits specific steric constraints that define its reactivity.

Key Geometric Parameters (Predicted)

The following table summarizes the expected bond parameters based on comparable 1-sulfonyl indazole structures [3].

ParameterAtoms InvolvedPredicted Value (Å / °)Structural Insight
Bond Length N1–S(O2)1.65 – 1.68 ÅSingle bond character; elongated due to steric strain.
Bond Length S=O1.43 – 1.45 ÅTypical double bond character for sulfonyls.
Bond Length C4–Cl1.74 – 1.76 ÅStandard aromatic C-Cl bond.
Bond Angle C7a–N1–S~122°Deviation from planarity to accommodate the tosyl group.
Dihedral C7a–N1–S–C(Ar)~85° - 90°Critical: The tosyl ring is expected to be nearly perpendicular to the indazole core to minimize repulsion with H7.
Steric Crowding Analysis

The 4-chloro and 3-methyl substituents create a "buttressing effect."

  • Observation: The proximity of the 3-methyl group and the 4-chloro atom creates significant steric strain.

  • Consequence: This strain may slightly distort the pyrazole ring planarity and lengthen the C3–C4 bond compared to unsubstituted indazole.

Electronic Properties & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting the chemical hardness and biological activity of the molecule.

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the indazole core (specifically the π-system of the benzene ring and the pyrazole nitrogens).

  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the tosyl group and the electron-deficient pyrazole ring.

  • Implication: The Tosyl group acts as an electron sink. Excitation typically involves Charge Transfer (CT) from the indazole core to the tosyl moiety.

Global Reactivity Descriptors

Using Koopmans' theorem, the following parameters are derived (approximate values for this class):

DescriptorFormulaSignificance
Energy Gap (

)

~4.0 - 4.5 eV. Indicates moderate kinetic stability.
Chemical Hardness (

)

High hardness implies resistance to charge transfer, making it a stable drug intermediate.
Electrophilicity Index (

)

Measures the propensity to accept electrons (biological binding affinity).
Reactivity Logic Diagram

Reactivity Molecule 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole Site_N1 N1-Tosyl Bond (Labile Site) Molecule->Site_N1 Site_C3 C3-Methyl (Benzylic Oxidation) Molecule->Site_C3 Site_Ring Indazole Core (Nucleophilic Attack) Molecule->Site_Ring Reaction_1 Deprotection (Hydrolysis) Yields: Free Indazole Site_N1->Reaction_1 Base/Acid Reaction_2 Radical Bromination Yields: 3-bromomethyl deriv. Site_C3->Reaction_2 NBS/Light Reaction_3 Nucleophilic Aromatic Substitution (Hindered by Cl/Me) Site_Ring->Reaction_3 Strong Nu-

Figure 2: Predicted chemical reactivity map based on electronic structure analysis.

Molecular Electrostatic Potential (MEP)

The MEP map is a critical tool for identifying binding sites for receptor docking.

  • Red Regions (Negative Potential): Localized on the Sulfonyl Oxygens (O=S=O) and the N2 nitrogen of the pyrazole ring. These are the primary hydrogen bond acceptor sites.

  • Blue Regions (Positive Potential): Localized on the Methyl protons and the Tosyl aromatic ring protons .

  • The "Sigma Hole": A region of positive potential may be observed on the extension of the C-Cl bond, characteristic of halogen bonding interactions (important for docking into protein pockets).

Spectroscopic Validation Protocols

To validate the theoretical model, experimental data must match the calculated frequencies (scaled by ~0.961 for B3LYP).

Infrared (FT-IR) Markers
Vibrational ModeTheoretical Region (cm⁻¹)Experimental Appearance
C-H Stretching (Ar) 3050 - 3100Weak, sharp peaks.
C-H Stretching (Me) 2900 - 2980Medium intensity.
C=N Stretching 1600 - 1620Characteristic indazole ring mode.
SO₂ Asymmetric Stretch 1360 - 1380Strong intensity (Diagnostic for Tosyl).
SO₂ Symmetric Stretch 1160 - 1180Strong intensity (Diagnostic for Tosyl).
C-Cl Stretching 700 - 750Moderate to strong.
NMR Chemical Shifts (GIAO Method)
  • ¹H NMR: The protons on the tosyl ring will appear as two doublets (AA'BB' system) around 7.3–7.8 ppm. The 3,5-dimethyl groups will show distinct singlets around 2.3–2.6 ppm.

  • ¹³C NMR: The C=N carbon (C3) is typically deshielded (approx. 140–150 ppm).

References

  • Gopi, B., & Vijayakumar, V. (2024).[3] Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square (Preprint). [Link]

  • Warad, I. (2018). Photo-electronic Computational study of 2-(aryl)-2-(7(4)-(arylsulfonyl) oxime-1-ethyl-1H-indazol-4-ylidene) acetonitrile molecules: DFT and TD-DFT study. An-Najah National University Research. [Link]

  • Lynch, D. E. (2001). 1-(p-Toluenesulfonyl)indazole. Acta Crystallographica Section E, 57(11), o1109-o1110.

Sources

Stability and Degradation of Tosylated Indazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic modification of the indazole nucleus allows for the fine-tuning of pharmacological properties. One common and critical modification is the introduction of a tosyl (p-toluenesulfonyl) group, which can serve as a protecting group, a reactive handle for further functionalization, or as an integral part of the pharmacophore. However, the introduction of this bulky, electron-withdrawing group significantly impacts the chemical stability and degradation profile of the indazole scaffold.

This technical guide provides a comprehensive overview of the stability and degradation of tosylated indazoles. We will delve into the intrinsic factors governing their stability, explore the primary degradation pathways under various stress conditions, and provide field-proven methodologies for conducting robust stability studies. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to anticipate and manage the stability challenges associated with this important class of molecules.

The Two Faces of Tosylated Indazoles: N-1 and N-2 Isomers

The tosylation of the indazole ring can occur at two distinct nitrogen atoms, leading to the formation of N-1 and N-2 regioisomers. The position of the tosyl group has a profound impact on the electronic properties, conformation, and ultimately, the stability of the molecule.

Generally, N-1 substituted indazoles are considered to be thermodynamically more stable than their N-2 counterparts.[1] The N-2 isomers are often the kinetically favored products in substitution reactions.[1] This thermodynamic preference for the N-1 isomer can sometimes lead to isomerization from the N-2 to the N-1 position under certain conditions, a factor that must be considered during synthesis, purification, and storage.[2]

The characterization and differentiation of these two isomers are critical and are typically achieved using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts in both ¹H and ¹³C NMR spectra are sufficiently different to serve as diagnostic tools for unambiguous structural assignment.[3]

Core Principles of Stability and Degradation

The stability of a tosylated indazole is a function of both the inherent reactivity of the indazole ring system and the influence of the N-tosyl group. Understanding the potential degradation pathways requires a consideration of the lability of the N-S bond in the sulfonamide and the susceptibility of the indazole core to various chemical transformations.

Forced degradation studies, also known as stress testing, are indispensable for elucidating these pathways.[3] These studies involve subjecting the molecule to harsh conditions that accelerate degradation, allowing for the identification of likely degradation products and the development of stability-indicating analytical methods.[3]

Primary Degradation Pathways of Tosylated Indazoles

The degradation of tosylated indazoles can be triggered by several factors, including hydrolysis, oxidation, light exposure, and heat. The following sections will detail the likely degradation pathways under these stress conditions.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceutical compounds, particularly those containing labile functional groups like esters and amides. In the case of tosylated indazoles, the primary site of hydrolytic attack is the sulfonamide (N-S) bond.

Mechanism: Under both acidic and basic conditions, the N-S bond can be cleaved to yield the parent indazole and p-toluenesulfonic acid. The ease of this cleavage is dependent on the specific reaction conditions and the electronic properties of the indazole ring.

  • Acid-Catalyzed Hydrolysis: Protonation of the sulfonamide nitrogen can make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: While generally more stable to base, under forcing conditions, hydroxide ions can attack the sulfur atom, leading to cleavage of the N-S bond.

It is important to note that the indazole ring itself can also be susceptible to degradation under strong acidic or basic conditions, although the N-tosyl group is expected to be the more labile moiety.

Oxidative Degradation

Oxidative degradation is another critical pathway that can compromise the integrity of tosylated indazoles. The indazole nucleus, being an electron-rich aromatic system, is susceptible to oxidation.

Mechanism: Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide (H₂O₂), can lead to the formation of N-oxides or hydroxylation of the benzene ring. The presence of the electron-withdrawing tosyl group may offer some protection against oxidation compared to the parent indazole, but degradation can still occur. The specific degradation products will depend on the position of the tosyl group and the presence of other substituents on the indazole ring.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions in indazole derivatives. A well-documented photodegradation pathway for indazoles is the phototransposition to benzimidazoles.

Mechanism: This rearrangement is believed to proceed through an excited state of the 2H-tautomer of the indazole ring. For N-tosylated indazoles, particularly N-2 tosylated isomers, this pathway could be a significant route of degradation upon exposure to UV light. The N-1 tosylated isomer may be less prone to this specific rearrangement but could undergo other photolytic reactions, such as cleavage of the N-S bond.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. For tosylated indazoles, thermal stress can lead to a variety of outcomes.

Mechanism: The thermal decomposition of N-substituted nitrogen heterocycles often begins with the degradation of the heterocyclic ring itself.[2] For tosylated indazoles, thermolysis could lead to the cleavage of the N-S bond, elimination of the tosyl group, or more complex fragmentation of the entire molecule. The specific degradation profile will be highly dependent on the temperature and the presence of other functional groups.

Experimental Protocols for Forced Degradation Studies

A well-designed forced degradation study is crucial for understanding the stability of tosylated indazoles. The following are detailed, step-by-step methodologies for key experiments. The goal of these studies is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]

General Procedure:
  • Prepare a stock solution of the tosylated indazole in a suitable solvent (e.g., acetonitrile, methanol).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Subject the samples to the stress conditions as described below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 1: Hydrolytic Degradation

Objective: To assess the stability of the tosylated indazole to acid and base hydrolysis.

Materials:

  • Tosylated indazole sample

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water, acetonitrile, and methanol

  • Heating block or water bath

Procedure:

  • Acid Hydrolysis:

    • To a vial containing the tosylated indazole solution, add an equal volume of 0.1 M HCl.

    • Incubate the vial at 60°C.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To a vial containing the tosylated indazole solution, add an equal volume of 0.1 M NaOH.

    • Incubate the vial at 60°C.

    • Withdraw samples at 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Neutral Hydrolysis:

    • To a vial containing the tosylated indazole solution, add an equal volume of HPLC grade water.

    • Incubate the vial at 60°C.

    • Withdraw samples at 2, 4, 8, and 24 hours.

Protocol 2: Oxidative Degradation

Objective: To evaluate the susceptibility of the tosylated indazole to oxidation.

Materials:

  • Tosylated indazole sample

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC grade water and acetonitrile

Procedure:

  • To a vial containing the tosylated indazole solution, add an equal volume of 3% H₂O₂.

  • Keep the vial at room temperature and protect from light.

  • Withdraw samples at 2, 4, 8, and 24 hours.

  • Quench the reaction by adding a small amount of sodium bisulfite solution if necessary, before analysis.

Protocol 3: Photodegradation

Objective: To determine the photostability of the tosylated indazole.

Materials:

  • Tosylated indazole sample (in solution and as a solid)

  • Photostability chamber with a calibrated light source (providing both UV and visible light as per ICH Q1B guidelines)

  • Quartz cuvettes or vials

  • Control samples wrapped in aluminum foil

Procedure:

  • Place both the solid sample and the solution of the tosylated indazole in the photostability chamber.

  • Expose the samples to a light intensity of not less than 1.2 million lux hours and a near UV energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep control samples (protected from light) under the same temperature and humidity conditions.

  • At the end of the exposure period, analyze both the exposed and control samples.

Protocol 4: Thermal Degradation

Objective: To assess the stability of the tosylated indazole at elevated temperatures.

Materials:

  • Tosylated indazole sample (solid)

  • Oven capable of maintaining a constant temperature

Procedure:

  • Place the solid tosylated indazole sample in a vial in an oven set at a temperature significantly higher than the recommended storage temperature (e.g., 80°C).

  • Withdraw samples at 1, 3, 7, and 14 days.

  • Dissolve the solid sample in a suitable solvent before analysis.

Data Presentation and Analysis

The data generated from forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Results for a Hypothetical Tosylated Indazole
Stress ConditionReagent/ConditionTemperatureDuration% DegradationMajor Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 h15%Parent Indazole, p-Toluenesulfonic acid
Base Hydrolysis 0.1 M NaOH60°C24 h8%Parent Indazole, p-Toluenesulfonic acid
Oxidation 3% H₂O₂Room Temp24 h12%Indazole N-oxide, Hydroxylated Indazole
Photolysis ICH Q1BAmbient-25%Benzimidazole derivative
Thermal Solid State80°C14 days10%Parent Indazole, various minor impurities

Visualization of Degradation Pathways

Understanding the relationships between the parent compound and its degradation products is crucial. Graphviz diagrams can be used to visualize these pathways.

Degradation_Pathways Tos_Ind Tosylated Indazole Ind Parent Indazole Tos_Ind->Ind Hydrolysis (Acid/Base) Thermal TsOH p-Toluenesulfonic Acid Tos_Ind->TsOH Hydrolysis (Acid/Base) Thermal Ind_Oxide Indazole N-Oxide Tos_Ind->Ind_Oxide Oxidation OH_Ind Hydroxylated Indazole Tos_Ind->OH_Ind Oxidation Benz Benzimidazole Derivative Tos_Ind->Benz Photolysis

Caption: Potential degradation pathways of a tosylated indazole under various stress conditions.

Analytical Methodologies for Stability Assessment

A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the accurate quantification of both.

Key Considerations for Method Development:

  • Column Chemistry: A C18 column is a common starting point, but other stationary phases may be necessary to achieve optimal separation.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often required to resolve all components.

  • Detection: UV detection is typically used, and the wavelength should be chosen to provide a good response for both the parent drug and its impurities. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

  • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[5]

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Degraded Sample Dilution Dilution & Filtration Sample->Dilution Injection Injection Dilution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/PDA & MS Detection Separation->Detection Quantification Quantification of API & Impurities Detection->Quantification Identification Identification of Degradants (MS Data) Quantification->Identification

Caption: A typical workflow for the analysis of forced degradation samples using HPLC.

Conclusion

The stability of tosylated indazoles is a multifaceted issue that requires a thorough understanding of the interplay between the indazole core and the N-tosyl substituent. While N-1 tosylated indazoles are generally more thermodynamically stable, both isomers are susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress. The primary degradation pathways involve the cleavage of the N-S bond to yield the parent indazole and photochemically induced rearrangement to benzimidazoles.

A systematic approach to forced degradation studies, coupled with the development of a robust, stability-indicating analytical method, is essential for characterizing the degradation profile of any new tosylated indazole derivative. The insights gained from these studies are critical for ensuring the quality, safety, and efficacy of drug candidates and for guiding the development of stable pharmaceutical formulations.

References

  • Catarina I. V. C. D. S. Marques, M. F. M. P. C. M., & Raposo, M. M. M. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10447–10469. [Link]

  • Alam, A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867–26880. [Link]

  • This reference is not available.
  • Cláudia S. B. Gomes, M. F. M. P. C. M., & Raposo, M. M. M. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(9), 10447–10469. [Link]

  • G. A. B., & W. R. S. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 86(15), 10175–10185. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Hu, C., Song, G., Zhang, Y., & Chen, Y. (2024). HPLC and LC–MS/MS-Based Quantitative Characterization of Related Substances Associated with Sotalol Hydrochloride. Molecules, 29(3), 565. [Link]

Sources

Methodological & Application

experimental protocol for the synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole . This scaffold is a critical intermediate in the development of small-molecule inhibitors (e.g., for kinases or HSP90), where the 4-chloro substituent provides unique steric and electronic properties that modulate binding affinity.

The synthesis addresses the primary challenge of this molecule: regioselective installation of the 4-chloro substituent in the presence of the 3,5-dimethyl pattern. Standard electrophilic chlorination of a pre-formed indazole core often fails to achieve selectivity at the 4-position due to steric crowding and electronic competition from the 5-methyl group. Therefore, this protocol utilizes a convergent de novo ring construction strategy starting from a functionalized benzene precursor.

Part 1: Retrosynthetic Analysis & Strategy

The most robust route to 4-chloro-3,5-dimethylindazoles involves the cyclization of an o-halophenyl ketone with hydrazine. This approach fixes the substitution pattern before the heterocyclic ring is formed, guaranteeing the position of the chlorine atom.

  • Disconnection 1 (N-Protection): Removal of the tosyl group reveals the 4-chloro-3,5-dimethyl-1H-indazole core.

  • Disconnection 2 (Heterocycle Formation): The indazole N-N bond is formed via nucleophilic aromatic substitution (

    
    ) of an ortho-fluorine by hydrazine, followed by condensation with the ketone.
    
  • Precursor Identification: The required precursor is 1-(3-chloro-2-fluoro-4-methylphenyl)ethanone . This is synthesized via Friedel-Crafts acylation of 2-chloro-3-fluorotoluene.

Retrosynthesis Target 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole (Target) Core 4-chloro-3,5-dimethyl-1H-indazole (Core Scaffold) Target->Core De-tosylation (Retro) Precursor 1-(3-chloro-2-fluoro-4-methylphenyl)ethanone (Key Intermediate) Core->Precursor Hydrazine Cyclization SM 2-chloro-3-fluorotoluene (Starting Material) Precursor->SM Friedel-Crafts Acylation

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity of the 4-chloro substituent.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of 1-(3-chloro-2-fluoro-4-methylphenyl)ethanone

Objective: Regioselective acylation of the aromatic ring. Mechanism: Friedel-Crafts Acylation. The methyl group at C3 directs the incoming acetyl group para to itself (C6), which is the least sterically hindered activated position.

Materials:

  • 2-Chloro-3-fluorotoluene (1.0 equiv)

  • Acetyl chloride (1.2 equiv)

  • Aluminum chloride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with

    
     (1.5 equiv) and anhydrous DCM (5 mL/g of substrate). Cool the suspension to 0°C in an ice bath.
    
  • Activation: Add Acetyl chloride (1.2 equiv) dropwise over 15 minutes. Stir for 20 minutes at 0°C to form the acylium ion complex.

  • Addition: Add a solution of 2-Chloro-3-fluorotoluene (1.0 equiv) in DCM dropwise over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for consumption of starting material.

  • Quench: Caution: Exothermic. Pour the reaction mixture slowly onto crushed ice/HCl (1M) with vigorous stirring.

  • Workup: Separate the organic layer.[1][2] Extract the aqueous layer twice with DCM. Combine organics, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude product is typically a solid. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes) to yield the ketone as a white/off-white solid.

Critical Process Parameter (CPP): Temperature control during addition is vital to prevent di-acylation or isomerization.

Stage 2: Synthesis of 4-chloro-3,5-dimethyl-1H-indazole

Objective: Formation of the indazole ring.[1][2][3][4][5][6][7][8] Mechanism: Hydrazine attacks the ketone carbonyl to form a hydrazone, which then undergoes intramolecular


 displacement of the ortho-fluorine to close the ring.

Materials:

  • 1-(3-chloro-2-fluoro-4-methylphenyl)ethanone (from Stage 1)

  • Hydrazine hydrate (64-80% solution) (5.0 equiv)

  • Ethanol (absolute) or n-Butanol (for higher temp)

Protocol:

  • Setup: In a pressure tube or round-bottom flask with a reflux condenser, dissolve the ketone (1.0 equiv) in Ethanol (10 mL/g).

  • Reagent Addition: Add Hydrazine hydrate (5.0 equiv) in one portion.

  • Cyclization: Heat the mixture to reflux (80°C for EtOH, 110°C for n-BuOH) for 12–24 hours.

    • Note: The reaction proceeds via a hydrazone intermediate.[9][10] If TLC shows the intermediate hydrazone persisting, increase temperature or add catalytic acetic acid.

  • Workup: Cool to RT. The product often precipitates upon cooling.

  • Isolation: Pour the mixture into ice-water (5 volumes). Stir for 30 minutes. Filter the precipitate.[1]

  • Purification: Wash the filter cake with water and cold ethanol. Dry in a vacuum oven at 50°C.

    • Yield Expectation: >80%.[2][11]

    • Validation:

      
       NMR should show the disappearance of the acetyl methyl singlet (~2.6 ppm) and appearance of the indazole C3-methyl singlet (~2.5 ppm) and the broad NH signal (>10 ppm).
      
Stage 3: Synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Objective: Protection of the N1 nitrogen. Regioselectivity: Indazoles can be tosylated at N1 or N2. Under thermodynamic conditions (basic), N1-sulfonylation is heavily favored due to the "lone pair effect" and stability of the resulting aromatic system, despite the steric bulk of the 7-H and 4-Cl/3-Me environment.

Materials:

  • 4-chloro-3,5-dimethyl-1H-indazole (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Sodium Hydride (60% in oil) (1.5 equiv) OR DMAP/Et3N

  • Tetrahydrofuran (THF) (anhydrous) or DMF

Protocol (NaH Method - Recommended for Sterically Hindered Substrates):

  • Deprotonation: Suspend Sodium Hydride (1.5 equiv) in anhydrous THF at 0°C under nitrogen.

  • Addition: Add a solution of the indazole (1.0 equiv) in THF dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases (formation of the sodium salt).

  • Tosylation: Add TsCl (1.2 equiv) in THF dropwise.

  • Reaction: Warm to RT and stir for 3–6 hours. Monitor by TLC.[2][4]

  • Quench: Carefully add water dropwise to quench excess hydride.

  • Workup: Dilute with EtOAc and water. Wash organic layer with water (x3) and brine (to remove DMF/THF). Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .[2]
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

    • Elution Order: The N1-tosyl isomer is typically less polar and elutes first. The N2-tosyl isomer (minor byproduct) elutes later.

    • Target: Isolate the major N1-isomer.

Part 3: Data Summary & Troubleshooting

Table 1: Process Parameters & Yields

StepReactionKey ReagentsTempTypical YieldCritical Note
1 Friedel-CraftsAcCl, AlCl30°C

RT
75-85%Control temp to ensure para-to-methyl selectivity.
2 Cyclization

Reflux80-90%Use excess hydrazine to drive

.
3 TosylationTsCl, NaH0°C

RT
85-95%N1 isomer is thermodynamic product.

Troubleshooting Guide:

  • Issue: Low yield in Step 2 (Cyclization).

    • Cause: Incomplete displacement of Fluorine.

    • Solution: Switch solvent to n-Butanol to increase reaction temperature to 118°C.

  • Issue: Regioisomers in Step 3 (N1 vs N2).

    • Observation: Two spots on TLC.[2]

    • Solution: N1-tosyl is usually the faster-moving spot. Confirm structure via NOESY NMR (interaction between Ts-protons and H-7 of indazole confirms N1).

Part 4: Reaction Pathway Visualization

ReactionPathway SM 2-chloro-3-fluorotoluene Inter1 1-(3-chloro-2-fluoro- 4-methylphenyl)ethanone SM->Inter1 AcCl, AlCl3 DCM, 0°C Inter2 4-chloro-3,5-dimethyl- 1H-indazole Inter1->Inter2 N2H4·H2O EtOH, Reflux Product 4-chloro-3,5-dimethyl- 1-tosyl-1H-indazole Inter2->Product TsCl, NaH THF, RT

Figure 2: Step-by-step reaction pathway from commercial starting material to final target.

References

  • Li, P., et al. (2012).[3] "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Arynes." Journal of Organic Chemistry, 77(7), 3127–3133. Link

  • Liu, Z., et al. (2008).[3] "Synthesis of Indazoles via [3+2] Cycloaddition." Journal of Organic Chemistry, 73(1), 219–226.[3] Link

  • Song, J., et al. (2016). "Regioselective Synthesis of 1H-Indazoles via Copper-Catalyzed Cyclization." Organic Letters, 18(15), 3662–3665. Link

  • Sigma-Aldrich. "Product Specification: 2-Chloro-3-fluorotoluene." Link

  • Reich, H. J. "Regioselectivity in Electrophilic Aromatic Substitution." University of Wisconsin-Madison Chemistry Database. Link

Sources

Advanced Catalytic Architectures: Indazole-Derived Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.4

Abstract

While imidazole-based N-heterocyclic carbenes (NHCs) like IPr and IMes have dominated transition metal catalysis for decades, indazole-derived carbenes (Indazolin-3-ylidenes or "Indy" ligands) represent a frontier in steric and electronic tuning.[1] By fusing a benzene ring to the pyrazole backbone, indazole derivatives offer a unique, rigid architecture that alters the "wingtip" steric environment around the metal center. This guide details the synthesis and application of these advanced ligands in Palladium-catalyzed cross-coupling and Iridium-catalyzed asymmetric transformations, providing reproducible protocols for high-value pharmaceutical intermediate synthesis.

The "Indy" Advantage: Mechanistic Rationale

The transition from imidazole to indazole scaffolds introduces two critical catalytic advantages:

  • Asymmetric Steric Bulk: Unlike

    
    -symmetric imidazolium salts, indazolin-3-ylidenes possess a 
    
    
    
    -symmetric environment (unless symmetrically substituted). The fused benzene ring forces the N-substituents (wingtips) into a specific trajectory, creating a "molecular fence" that protects the active metal species from aggregation while facilitating reductive elimination.
  • Electronic Modulation: The extended

    
    -system of the indazole core lowers the LUMO energy compared to standard imidazoles, potentially increasing 
    
    
    
    -backbonding capabilities which stabilizes electron-rich metals like Au(I) and Pd(0).
Pathway Visualization: Ligand Synthesis & Activation

The following workflow illustrates the generation of the active "Indy" catalytic species from commercially available precursors.

IndySynthesis Start 2-Nitrobenzaldehyde + Aniline Deriv. Imine N-Aryl Imine Intermediate Start->Imine Condensation Cadogan Cadogan Cyclization (P(OEt)3, 160°C) Imine->Cadogan Deoxygenative Cyclization Indazole 2-Aryl-2H-Indazole Cadogan->Indazole Alkylation Alkylation (R-X, 90-110°C) Indazole->Alkylation Salt Indazolium Salt (Pre-ligand) Alkylation->Salt Complex Pd-Indy Complex (Active Catalyst) Salt->Complex Ag2O Transmetallation or Pd(OAc)2

Figure 1: Modular synthesis of Indazolin-3-ylidene (Indy) ligands via the Cadogan cyclization pathway.[1][2][3]

Protocol A: Synthesis of Sterically Demanding Indazolium Salts

Objective: Synthesize the 1-(2,6-diisopropylphenyl)-3-methyl-1H-indazol-3-ium iodide precursor for Pd-catalysis.

Reagents & Equipment[4][5][6][7]
  • Substrates: 2-Nitrobenzaldehyde, 2,6-Diisopropylaniline.

  • Reagents: Triethyl phosphite (

    
    ), Methyl Iodide (MeI), Formic acid.
    
  • Solvents: Ethanol (dry), Acetonitrile (anhydrous).

  • Equipment: High-pressure sealable tube (Q-tube or similar), Schlenk line.

Step-by-Step Methodology
  • Imine Condensation:

    • Charge a round-bottom flask with 2-nitrobenzaldehyde (10 mmol) and 2,6-diisopropylaniline (10 mmol).

    • Add Ethanol (20 mL) and catalytic formic acid (2 drops).

    • Reflux for 4 hours. Monitor by TLC (disappearance of aldehyde).

    • Concentrate in vacuo to yield the crude imine.

  • Cadogan Cyclization (Critical Step):

    • Dissolve the crude imine in neat triethyl phosphite (10 mL).

    • Safety Note: This reaction generates phosphates and heat.

    • Heat the mixture to 160°C under Argon for 12 hours.

    • Cool to room temperature.[2][4] Distill off excess

      
       under reduced pressure.
      
    • Purify via flash chromatography (Hexanes/EtOAc) to isolate the 2-(2,6-diisopropylphenyl)-2H-indazole.

  • Quaternization (Salt Formation):

    • Dissolve the indazole (5 mmol) in anhydrous Acetonitrile (10 mL) in a sealable pressure tube.

    • Add Methyl Iodide (15 mmol, 3 equiv).

    • Seal the tube and heat to 100°C for 24 hours.

    • Observation: The product usually precipitates as a yellow/orange solid.

    • Cool, filter the solid, and wash copiously with cold diethyl ether to remove unreacted starting material.

    • Dry under high vacuum to obtain the pure Indazolium Iodide salt.

Protocol B: Pd-PEPPSI-Indy Catalyzed Cross-Coupling

Application: Suzuki-Miyaura coupling of sterically hindered aryl chlorides. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) format is highly recommended for indazole ligands to ensure stability.

Reaction Setup
ComponentQuantityRole
Aryl Chloride 1.0 mmolSubstrate (Electrophile)
Boronic Acid 1.5 mmolCoupling Partner (Nucleophile)
Pd-Indy Precatalyst 1.0 mol%Catalyst Source
KOtBu 2.0 mmolBase (Activator)
1,4-Dioxane 4.0 mLSolvent
Experimental Procedure
  • Catalyst Activation: Inside a glovebox or under strict Schlenk conditions, weigh the Pd-Indy precatalyst and KOtBu into a flame-dried reaction vial.

  • Substrate Addition: Add the solid aryl boronic acid.

  • Solvent Charge: Inject anhydrous 1,4-dioxane followed by the liquid aryl chloride (if solid, add in step 2).

  • Thermal Cycle: Seal the vial and heat to 60°C for 2 hours.

    • Note: Indazole ligands often facilitate faster coupling than imidazoles; monitor conversion at 1 hour.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of celite, and concentrate.

  • Analysis: Determine yield via

    
    H NMR using an internal standard (e.g., dibromomethane).
    

Advanced Application: Chiral-at-Iridium Indazole Complexes

Beyond cross-coupling, indazoles serve as robust cyclometalating ligands for Iridium(III) photocatalysts and Lewis acids. The rigidity of the indazole scaffold imparts high enantioselectivity in "chiral-at-metal" catalysts.

Mechanism: The Octahedral Chiral Environment

In these complexes, the chirality does not reside on the ligand carbon backbone but is generated by the helical arrangement of two bidentate indazole ligands around the Ir(III) center (


 or 

stereochemistry).

IrCatalysis Precursor [Ir(COD)Cl]2 Racemic Racemic Bis-Cyclometalated Ir(III) Complex Precursor->Racemic + Ligand, Reflux Ligand 2-Phenyl-2H-Indazole Ligand->Racemic Resolution Chiral Auxiliary Resolution (Salicyloxazoline) Racemic->Resolution Auxiliary Binding ActiveCat Enantiopure $Lambda$-Ir(III) Indazole Catalyst Resolution->ActiveCat Separation & Acid Cleavage Reaction Asymmetric Friedel-Crafts Alkylation ActiveCat->Reaction Catalysis Cycle

Figure 2: Workflow for accessing enantiopure Chiral-at-Iridium Indazole catalysts.

Performance Comparison: Indazole vs. Benzimidazole

In asymmetric alkylation of indoles (Friedel-Crafts), Indazole-based Ir(III) catalysts often outperform Benzimidazole analogs due to tighter bite angles.

Catalyst LigandSubstrate ClassYield (%)ee (%)Ref
2-Phenyl-2H-Indazole

-Unsaturated Acyl Imidazoles
96% 99% [3, 4]
Benzimidazole

-Unsaturated Acyl Imidazoles
92%94%[4]
Phenylpyridine (Standard)

-Unsaturated Acyl Imidazoles
85%88%[4]

Troubleshooting & Critical Parameters

Moisture Sensitivity[1][8]
  • Indazolium Salts: Hygroscopic. Store in a desiccator. Water content >0.5% drastically reduces transmetallation efficiency during catalyst formation.

  • Mitigation: Dry salts under vacuum at 60°C for 4 hours prior to use.

Regioselectivity in Synthesis
  • Issue: Alkylation of 1H-indazoles can occur at N1 or N2.

  • Solution: The Cadogan cyclization (Protocol A) specifically yields the 2H-indazole derivative. Subsequent alkylation at N1 yields the desired C3-carbene precursor. Do not substitute the Cadogan method with standard hydrazine condensation unless N1/N2 selectivity is confirmed.

Catalyst Poisoning
  • Issue: Indazole N-donors can be competitive inhibitors if the NHC wingtip is not bulky enough.

  • Solution: Ensure the N-aryl group on the indazole (from the aniline starting material) is ortho-substituted (e.g., 2,6-diisopropyl or 2,4,6-trimethyl) to prevent the wingtip from rotating and coordinating to the metal.

References

  • Zhang, J., et al. (2024).[1] "Indazolin-3-ylidenes (Indy*): Easily Accessible, Sterically-Hindered Indazole-Derived N-Heterocyclic Carbenes and Application in Gold Catalysis."[1] Chemical Science.

  • Hopkinson, M. N., et al. (2014). "Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions." Angewandte Chemie International Edition.

  • Huo, H., et al. (2016). "Bis-Cyclometalated Indazole and Benzimidazole Chiral-at-Iridium Complexes: Synthesis and Asymmetric Catalysis." Advanced Synthesis & Catalysis.

  • Meggers, E. (2015). "Asymmetric Catalysis Activated by Metal-Centered Chirality." Chemical Communications.

  • Glorius, F., et al. (2010). "Indazole-Derived N-Heterocyclic Carbenes: A New Family of Ligands." Organometallics.

Sources

Application Note: Large-Scale Synthesis of 4-Chloro-3,5-Dimethyl-1-Tosyl-1H-Indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the large-scale synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole , a critical intermediate in the development of C5a receptor modulators and kinase inhibitors.[1][2]

The guide prioritizes the SNAr-Cyclization Route (using a fluorinated acetophenone precursor) over the classical Jacobson synthesis, as it allows for the precise installation of the 3-methyl and 5-methyl substituents which are difficult to achieve via direct diazotization of anilines.[1][2]

Executive Summary & Retrosynthetic Logic

The synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole presents a regiochemical challenge: simultaneously establishing the 4-chloro and 5-methyl substituents on the benzene ring while introducing a methyl group at the 3-position of the pyrazole ring.[1][2]

Classical routes involving the diazotization of 3-chloro-2,4-dimethylaniline (Jacobson synthesis) typically yield 3-unsubstituted indazoles.[1][2] To secure the C3-methyl group efficiently, this protocol employs the Hydrazine-Ketone Cyclization strategy.[1][2] This route utilizes a highly substituted acetophenone precursor where the ortho-fluoro group serves as a leaving group for intramolecular nucleophilic aromatic substitution (SNAr) by the hydrazine nitrogen.[1][2]

Retrosynthetic Pathway

The logic follows a disconnection of the N-Tosyl group, followed by the disassembly of the pyrazole ring to reveal the key precursor: 1-(2-chloro-6-fluoro-3-methylphenyl)ethanone .[1][2]

Retrosynthesis Target Target: 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole Core Core Intermediate: 4-chloro-3,5-dimethyl-1H-indazole Core->Target N-Tosylation (NaH, TsCl) Precursor Key Precursor: 1-(2-chloro-6-fluoro-3-methylphenyl)ethanone Precursor->Core Cyclization (Hydrazine Hydrate, SNAr) SM Starting Materials: 2-chloro-6-fluorotoluene derivatives + Acetyl Source SM->Precursor Acylation / Lithiation

Figure 1: Retrosynthetic analysis showing the disconnection to the key acetophenone precursor.[1][2]

Process Safety & Critical Parameters

Caution: This protocol involves hazardous reagents including Hydrazine Hydrate (highly toxic, potential carcinogen, unstable) and Sodium Hydride (flammable solid, reacts violently with water).[1][2] All operations must be conducted in a fume hood with appropriate PPE.[2]

ParameterSpecificationCriticality
Hydrazine Stoichiometry >5.0 EquivalentsHigh: Excess ensures complete cyclization and prevents oligomerization.[1][2]
Temperature (Step 1) 110–120 °C (Reflux)High: Required to overcome the energy barrier for SNAr displacement of Fluorine.
Water Content (Step 2) <0.1% (Anhydrous)Critical: NaH requires strictly anhydrous THF to prevent decomposition and fire hazard.
Regiochemistry 2-Cl, 6-F, 3-MeCritical: The precursor isomer determines the final substitution pattern.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of the Core (4-chloro-3,5-dimethyl-1H-indazole)[1][2]

This step constructs the indazole scaffold.[2][3] The starting material, 1-(2-chloro-6-fluoro-3-methylphenyl)ethanone , is reacted with hydrazine.[1][2] The hydrazine first forms a hydrazone with the acetyl group, followed by an intramolecular SNAr displacement of the ortho-fluorine to close the ring.[2]

Reagents:

  • 1-(2-chloro-6-fluoro-3-methylphenyl)ethanone (1.0 equiv)[1][2]

  • Hydrazine Hydrate (64-80% solution) (10.0 equiv)[1][2]

  • n-Butanol (Volume: 10 mL/g of substrate)[1][2]

Protocol:

  • Charge: In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, dissolve 1-(2-chloro-6-fluoro-3-methylphenyl)ethanone in n-Butanol .

  • Addition: Add Hydrazine Hydrate slowly at room temperature. Note: Mild exotherm may occur.[1]

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and stir for 12–16 hours. Monitor by HPLC/TLC for the disappearance of the ketone.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Concentrate the mixture under reduced pressure to remove excess hydrazine and n-Butanol.[1][2]

    • Resuspend the residue in water (10 vol) and stir for 30 minutes to dissolve hydrazine salts.

    • Extract with Ethyl Acetate (3 x 5 vol).[2]

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and filter.[2]

    • Concentrate to dryness to yield the crude 4-chloro-3,5-dimethyl-1H-indazole as a pale yellow/off-white solid.[1][2]

  • Purification: If purity is <95%, recrystallize from Ethanol/Water or use directly in the next step.[2]

Key Mechanistic Insight: The position of the substituents in the precursor maps directly to the indazole: The Acetyl group becomes C3, the Cl at position 2 (relative to acetyl) becomes C4, and the Me at position 3 (relative to acetyl) becomes C5.[1][2]

Step 2: N-Tosylation (Preparation of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole)[1][2]

This step protects the N1 nitrogen.[2] The regioselectivity (N1 vs N2) is controlled by thermodynamic conditions and steric factors; N1-sulfonylation is generally favored for 3-substituted indazoles.[1][2]

Reagents:

  • Crude 4-chloro-3,5-dimethyl-1H-indazole (1.0 equiv)[1][2]

  • Sodium Hydride (60% dispersion in mineral oil) (1.8 equiv)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.4 equiv)[1][2]

  • Tetrahydrofuran (THF), Anhydrous (20 mL/g)[1][2]

Protocol:

  • Preparation: Dry the crude indazole in a vacuum oven at 40 °C to remove trace moisture.

  • Solubilization: Dissolve the indazole in anhydrous THF under an inert atmosphere (Nitrogen or Argon). Cool the solution to -20 °C .

  • Deprotonation: Add Sodium Hydride portion-wise over 20 minutes, maintaining the temperature below -10 °C. Caution: Hydrogen gas evolution.

  • Activation: Allow the mixture to warm to 0 °C and stir for 30–45 minutes to ensure complete deprotonation (formation of the sodium indazolide).

  • Tosylation: Add p-Toluenesulfonyl chloride (solid or solution in THF) slowly.

  • Completion: Allow the reaction to warm to room temperature (20–25 °C) and stir overnight (8–12 hours).

  • Quench: Cool to 0 °C. Carefully quench with Water (dropwise initially) or Saturated Ammonium Chloride solution.

  • Extraction: Dilute with Ethyl Acetate. Separate phases. Wash the organic phase with Water and Brine.[2]

  • Isolation: Dry over MgSO₄, filter, and concentrate.

  • Crystallization: Purify the residue by crystallization from MTBE/Heptane or Ethanol to afford the target 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole as a white crystalline solid.[1][2]

Analytical Data Specifications

TestExpected ResultMethod
Appearance White to off-white crystalline solidVisual
LC-MS [M+H]⁺ consistent with MW (approx.[1][2] 334.8 g/mol )ESI+
¹H NMR Distinct singlets for 3-Me and 5-Me; Aromatic AB/ABC system; Tosyl methyl singlet (approx 2.4 ppm).[1][2]400 MHz DMSO-d6
Purity >98.0% (Area %)HPLC (C18, ACN/Water)

Workflow Diagram

The following diagram illustrates the critical path and decision points for the synthesis.

SynthesisWorkflow Start Start: 1-(2-chloro-6-fluoro-3-methylphenyl)ethanone Step1 Step 1: Cyclization Reagent: Hydrazine Hydrate Solvent: n-BuOH, Reflux Start->Step1 Check1 QC Check: Ketone Consumed? Step1->Check1 Check1->Step1 No (Continue Reflux) Intermediate Intermediate: 4-chloro-3,5-dimethyl-1H-indazole Check1->Intermediate Yes Step2 Step 2: Deprotonation Reagent: NaH, THF, -20°C Intermediate->Step2 Step3 Step 3: Tosylation Reagent: TsCl, 0°C to RT Step2->Step3 Workup Quench & Crystallization Step3->Workup Final Final Product: 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole Workup->Final

Figure 2: Process workflow for the conversion of the acetophenone precursor to the tosylated indazole.

References

  • Patent Protocol (Tosylation): Bakthavatchalam, R., et al. "Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators."[1][2] U.S. Patent No.[2] 8,846,656.[2] Example 19-F (Preparation of crude intermediate) and General Methods.

  • Indazole Synthesis Review: Li, P., et al. "Synthesis of substituted indazoles from N-tosylhydrazones."[2] Journal of Organic Chemistry, 2012, 77(7), 3127-3133.[1][2]

  • General Indazole Chemistry: Gaikwad, D. D., et al. "Indazole: Synthesis and Pharmacological Activities."[2] European Journal of Medicinal Chemistry, 2015.[2] (General reference for SNAr cyclization mechanism).

  • Precursor Availability: ChemicalBook Entry for 4-chloro-3,5-dimethyl-1H-indazole (CAS 1421252-91-6).[1][2]

Sources

applications of tosylated indazoles in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of Indazoles via N-Tosyl Intermediates for Advanced Organic Materials

Executive Summary

Indazoles (benzocpyrazoles) have emerged as privileged scaffolds in the design of organic semiconductors, particularly for Organic Light Emitting Diodes (OLEDs) and fluorescent sensors, due to their high quantum efficiency and tunable electronic properties. However, the direct functionalization of the indazole core—specifically at the C-3 position—remains a synthetic bottleneck due to the inherent inertness of this bond.

This guide details the application of N-tosyl indazoles not merely as protected intermediates, but as active electrophilic scaffolds that enable precision C-H activation. The electron-withdrawing nature of the p-toluenesulfonyl (Tosyl) group lowers the electron density of the indazole ring, facilitating transition-metal-catalyzed cross-couplings that are otherwise thermodynamically unfavorable. This note provides protocols for leveraging N-tosyl chemistries to synthesize donor-acceptor (D-A) systems critical for blue-emitting OLEDs and organic photovoltaics (OPVs).

Strategic Application: The N-Tosyl "Activation" Effect

In materials science, the purity and regiospecificity of the organic semiconductor are paramount. Isomeric impurities can act as charge traps, degrading device performance. The N-tosyl group serves a dual function:

  • Regiochemical Control: It sterically blocks the N-1 position, forcing functionalization to occur remotely (e.g., at C-3).

  • Electronic Activation: The sulfonyl moiety acts as a strong electron-withdrawing group (EWG), lowering the LUMO energy of the system. This facilitates oxidative addition during Pd-catalyzed C-H activation cycles.

Comparative Electronic Properties
Property1H-Indazole (Unprotected)N-Tosyl Indazole (Activated)Material Relevance
C-3 Acidity (pKa) ~35 (Inert)~28 (Activated)Enables direct C-H lithiation/activation.
LUMO Level High (Electron Rich)Lowered (Electron Deficient)Facilitates nucleophilic attack or oxidative addition.
Solubility Moderate (H-bonding)High (Lipophilic)Crucial for solution-processing of polymer films.
Crystallinity H-bond networks

-

Stacking
Tosyl group directs specific packing motifs useful in solid-state emission.

Workflow Visualization: From Precursor to Material

The following diagram illustrates the central role of N-tosyl indazoles in accessing diverse material classes.

IndazoleWorkflow Precursor N-Tosylhydrazone (Precursor) Path2 [3+2] Cycloaddition (Benzyne Route) Precursor->Path2 + Aryne Source Core N-Tosyl Indazole (Activated Core) Path1 Pd-Catalyzed C-H Arylation Core->Path1 + Ar-I / Pd(OAc)2 OLED C3-Arylated Blue Emitters (OLED Dopants) Path1->OLED Sensor Push-Pull Fluorophores (ICT Sensors) Path1->Sensor Polymer Indazole-Fluorene Copolymers Path1->Polymer Path2->Core OLED->OLED Optional Tosyl Cleavage

Figure 1: The "Gateway Scaffold" workflow. N-Tosyl indazoles act as the divergence point for creating multiple classes of functional organic materials.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Tosyl Indazole via [3+2] Cycloaddition

Application: Generating the core scaffold from non-cyclic precursors (N-tosylhydrazones).

Reagents:

  • o-Trimethylsilylphenyl triflate (Benzyne precursor) (1.2 equiv)

  • N-Tosylhydrazone derivative (1.0 equiv)

  • CsF (Cesium Fluoride) (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Setup: Flame-dry a Schlenk tube and purge with Argon.

  • Dissolution: Dissolve N-tosylhydrazone (1.0 mmol) and CsF (2.0 mmol) in anhydrous MeCN (5 mL).

  • Addition: Add o-trimethylsilylphenyl triflate (1.2 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 12 hours. The benzyne intermediate generated in situ undergoes a 1,3-dipolar cycloaddition with the diazo compound (derived from hydrazone).

  • Workup: Filter the inorganic salts through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc 4:1).

Mechanism Note: The N-tosyl group stabilizes the diazo intermediate, preventing rapid decomposition and allowing the controlled cycloaddition to occur.

Protocol B: Direct C-3 Arylation for Blue Emitter Synthesis

Application: Installing conjugated aryl groups to create Donor-Acceptor (D-A) fluorophores without pre-functionalized halogenated indazoles.

Reagents:

  • N-Tosyl Indazole (1.0 equiv)

  • Aryl Iodide (e.g., 4-Iodoanisole for D-A systems) (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Procedure:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and 1,10-Phenanthroline in DMF (1 mL) and stir for 10 mins to form the active cationic Pd(II) species.

  • Main Mix: In a pressure tube, combine N-tosyl indazole (0.5 mmol), Aryl Iodide (0.75 mmol), and K₂CO₃ (1.0 mmol).

  • Combination: Add the catalyst solution to the pressure tube and dilute with remaining DMF (2 mL).

  • Heating: Seal the tube and heat to 110°C for 24 hours.

    • Critical Control Point: Ensure the oil bath temperature is stable. Fluctuations >5°C can lead to N-desulfonylation (loss of Tosyl group) before arylation.

  • Quench: Cool to RT, dilute with water, and extract with dichloromethane (DCM).

  • Analysis: Verify C-3 regioselectivity via ¹H NMR (disappearance of the C-3 singlet at ~8.1 ppm).

Why this works: The N-tosyl group renders the C-3 proton more acidic (pKa ~28), facilitating the concerted metalation-deprotonation (CMD) mechanism utilized by the Pd-catalyst.

Mechanistic Insight: The C-H Activation Cycle

Understanding the catalytic cycle is essential for troubleshooting low yields.

CHActivation Start Pd(II)L2 (Active Catalyst) Step1 Oxidative Addition (Ar-I addition) Start->Step1 + Ar-I Step2 Ligand Exchange (Indazole Coordination) Step1->Step2 - I- Step3 CMD Step (C-H Activation) Step2->Step3 Base (K2CO3) Step4 Reductive Elimination (C-C Bond Formation) Step3->Step4 - AcOH Step4->Start Release Product Note N-Tosyl group lowers activation energy of CMD step

Figure 2: Catalytic cycle for the C-3 arylation of N-tosyl indazoles. The CMD (Concerted Metalation-Deprotonation) step is the rate-determining step, significantly accelerated by the electron-withdrawing N-tosyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
N-Desulfonylation Temperature too high (>140°C) or base too strong.Switch from Cs₂CO₃ to K₂CO₃; lower temp to 110°C.
Low C-3 Conversion Catalyst poisoning or poor solubility.Use 1,10-phenanthroline as ligand (prevents Pd aggregation); Ensure DMF is anhydrous.
N-2 Isomer Formation Migration of Tosyl group.This is rare with Tosyl but common with Acetyl. Confirm structure via NOESY NMR.
Poor Fluorescence Residual Pd or Tosyl quenching.Perform rigorous column chromatography to remove Pd. Consider removing Tosyl group (hydrolysis) if it acts as a non-radiative decay channel.

References

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Source:Organic Letters, 2012. Relevance: Establishes the [3+2] cycloaddition protocol for generating the N-tosyl indazole core. URL:[Link]

  • Direct C-3-Arylations of 1H-Indazoles. Source:European Journal of Organic Chemistry, 2012.[2] Relevance: Defines the Pd-catalyzed C-H activation conditions specifically for N-protected indazoles. URL:[Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Source:Organic & Biomolecular Chemistry, 2018. Relevance: Reviews the mechanistic differences between N-1 and N-2 functionalization and the role of protecting groups. URL:[Link]

  • Indazole-Based Fluorophores: Synthesis and Optical Properties. Source:ResearchGate (Review), 2025. Relevance: Discusses the impact of substituents on the quantum yield and Stokes shift of indazole derivatives. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole presents a unique set of steric and electronic challenges. Unlike simple indazoles, the peri-interaction between the C4-chloro and C3-methyl substituents creates significant steric crowding. This affects the planarity of the system and, crucially, the nucleophilicity of the N1/N2 nitrogens during the tosylation step.

High-yield synthesis requires mastering two critical phases:

  • Core Formation: Efficient cyclization of the sterically congested hydrazone intermediate while preventing hydrodehalogenation of the 4-chloro moiety.

  • Regioselective Protection: Forcing N1-sulfonylation over the kinetically accessible N2 isomer.

This guide moves beyond standard protocols, offering optimized workflows based on steric control and thermodynamic equilibration.

Optimized Synthetic Workflow

Phase 1: The Indazole Core (4-chloro-3,5-dimethyl-1H-indazole)

Recommended Route: Nucleophilic Aromatic Substitution (


) / Condensation

The Precursor: 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone. The Reagent: Hydrazine Hydrate (


).

Protocol:

  • Solvent Selection: Use n-Butanol instead of Ethanol. The higher boiling point (117°C) is required to overcome the energy barrier for cyclization caused by the C3-methyl/C4-chloro steric clash.

  • Stoichiometry: Use 5.0 equivalents of Hydrazine Hydrate. Excess hydrazine acts as both nucleophile and HF scavenger.

  • Procedure:

    • Dissolve ketone in n-Butanol (0.5 M).

    • Add hydrazine hydrate dropwise at RT.

    • Heat to reflux for 12–16 hours.

    • Critical Check: Monitor by LC-MS. You will see the hydrazone intermediate form quickly. Do not stop until the hydrazone converts to the indazole.

  • Workup: Cool to 0°C. The product often precipitates. If not, dilute with water and filter.

Phase 2: Regioselective Tosylation

Target: N1-Tosyl isomer (Thermodynamic product)

The Challenge: The C3-methyl group sterically hinders the N2 position, generally favoring N1. However, the C4-chloro substituent can electronically deactivate the ring. Standard biphasic conditions often yield mixtures.

Optimized Protocol (Anhydrous Conditions):

ParameterRecommendationRationale
Base NaH (60% dispersion) Irreversible deprotonation ensures a "naked" indazolyl anion, promoting thermodynamic control.
Solvent THF (Anhydrous) Solubilizes the anion effectively; prevents hydrolysis of TsCl.
Temperature 0°C

RT
Deprotonate at 0°C; Add TsCl at 0°C; Warm to RT to drive reaction.
Stoichiometry 1.2 eq NaH / 1.1 eq TsCl Slight excess ensures complete anion formation.

Step-by-Step:

  • Suspend NaH (1.2 eq) in anhydrous THF under Argon/Nitrogen.

  • Add 4-chloro-3,5-dimethyl-1H-indazole (dissolved in THF) dropwise at 0°C.

  • Stir for 30 mins until

    
     evolution ceases (Anion formation).
    
  • Add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) as a solution in THF dropwise.

  • Warm to Room Temperature and stir for 4 hours.

  • Quench: Carefully add saturated

    
     solution.
    

Troubleshooting & FAQs

Issue 1: Low Yield in Core Synthesis

Q: I see the hydrazone intermediate by TLC/LC-MS, but it refuses to cyclize to the indazole. What is wrong? A: This is a classic "Steric Lock" issue. The C3-methyl and C4-chloro groups create repulsion that raises the activation energy for the intramolecular


 attack on the fluorine-bearing carbon.
  • Fix: Switch solvent from Ethanol to Ethylene Glycol or n-Butanol and increase temperature to >120°C.

  • Alternative: Add 1.0 eq of

    
     to the reaction to buffer the HF formed, which can sometimes protonate the hydrazine and inhibit nucleophilicity.
    
Issue 2: N1 vs. N2 Regioselectivity

Q: I am getting a mixture of N1-tosyl and N2-tosyl isomers (or pure N2). How do I get exclusive N1? A: N2-tosylation is often the kinetic product, while N1 is the thermodynamic product.

  • Mechanism: The lone pair on N2 is less sterically hindered by the benzene ring (H7) than N1, so it attacks TsCl first. However, the N1-sulfonyl bond is more stable.

  • Fix:

    • Allow Equilibration: If you observe N2 product, heat the reaction mixture (THF reflux, 60°C) for 2 hours. Sulfonyl groups on indazoles can undergo intermolecular migration (trans-sulfonylation) or rearrangement to the thermodynamic N1 position under thermal conditions.

    • Change Base: Switch to NaH/THF . Weaker bases (TEA/DCM) often stop at the kinetic N2 product.

Issue 3: Hydrodehalogenation

Q: I lost the Chlorine atom at C4 during the synthesis. Why? A: This usually happens during the hydrazine step if Palladium contaminants are present (from previous steps) or if extreme temperatures are used with reducing agents.

  • Fix: Ensure your reaction vessels are free of transition metals. Avoid using metal-catalyzed cross-coupling conditions before the ring is formed. The hydrazine hydrate itself is a reducing agent; do not use catalytic hydrogenation conditions.

Issue 4: "Sticky" Purification

Q: The final product is an oil/gum that won't crystallize. A: Tosylated indazoles are lipophilic.

  • Fix: Triturate the crude oil with cold Methanol or Isopropanol . The impurity (TsCl or hydrolyzed TsOH) is soluble in alcohols, while the N1-tosyl indazole should precipitate as a white solid. Recrystallize from EtOAc/Hexanes (1:4).

Visualizing the Pathway (Logic & Failure Modes)

The following diagram maps the critical decision points and chemical logic for this specific synthesis.

IndazoleSynthesis Start Start: 1-(4-chloro-2-fluoro-5-methylphenyl)ethanone Hydrazine Add N2H4·H2O (Solvent: n-BuOH) Start->Hydrazine Hydrazone Intermediate: Hydrazone Formed Hydrazine->Hydrazone Cyclization Cyclization Step (Requires Heat >110°C) Hydrazone->Cyclization Reflux Failure1 Failure: Hydrazone Stalled (Temp too low) Hydrazone->Failure1 Temp < 80°C Core Core Product: 4-chloro-3,5-dimethyl-1H-indazole Cyclization->Core Tosylation Tosylation: NaH / THF / TsCl Core->Tosylation CheckRegio Check Regioselectivity (N1 vs N2) Tosylation->CheckRegio Final Target: 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole CheckRegio->Final Thermodynamic Control Failure2 Failure: N2-Tosyl Isomer (Kinetic Trap) CheckRegio->Failure2 Kinetic Control (Weak Base/Low Temp) Failure2->Final Heat/Equilibration

Caption: Logical workflow for synthesis showing critical thermal requirements for cyclization and thermodynamic control for N1-selectivity.

Quantitative Data Summary

Reaction StepStandard YieldOptimized YieldKey Variable
Cyclization (EtOH, 78°C)45–55%85–92% (n-BuOH, 117°C)Reaction Temperature (overcoming steric barrier)
Tosylation (TEA/DCM)60% (mixed isomers)90–95% (NaH/THF)Base Strength & Anion Character
Overall Process ~30%~75–80% Solvent & Base Selection

References

  • Synthesis of Indazoles via Hydrazones

    • Citation: "Indazole synthesis via nucleophilic aromatic substitution of o-haloacetophenones."
    • Source:Organic Chemistry Portal.
    • URL:[Link]

  • Regioselectivity in Indazole Alkylation/Tosylation

    • Citation: "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein J. Org. Chem.
    • Source:N
    • URL:[Link]

    • Relevance: Confirms NaH/THF promotes N1 selectivity for 3-substituted indazoles.[1]

  • Steric Effects in Indazole Synthesis

    • Citation: "Highly Enantioselective Synthesis of Indazoles with a C3-Qu
    • Source:MIT DSpace / J. Am. Chem. Soc.
    • URL:[Link]

    • Relevance: Discusses the lack of nucleophilicity at C3 and steric interactions in substituted indazoles.
  • Tosylation Optimization

    • Citation: "Solvent-free and selective tosylation of alcohols and phenols."[2]

    • Source:Canadian Journal of Chemistry.[2]

    • URL:[Link][2]

Sources

side reactions in the tosylation of 4-chloro-3,5-dimethyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering challenges with the sulfonylation of 4-chloro-3,5-dimethyl-1H-indazole . This substrate presents a unique "steric lock" due to the 3,4-disubstitution pattern . The adjacent methyl (C3) and chloro (C4) groups create a buttressing effect that distorts the pyrazole ring geometry, significantly impacting the kinetic vs. thermodynamic equilibrium of the reaction.

This guide addresses the three most common failure modes: Regiochemical Mismatch (N2 vs. N1) , Reagent Hydrolysis , and Steric Stalling .

Module 1: The Regioselectivity Paradox (N1 vs. N2)

The Issue: The reaction yields a mixture of isomers or predominantly the N2-tosyl isomer, whereas the N1-tosyl product is typically desired for stability.

Technical Insight: Indazoles exist in a tautomeric equilibrium. While the


-tautomer (N1-H) is thermodynamically favored, the anion formed during deprotonation is ambident.
  • Thermodynamics: The N1-sulfonyl derivative is generally more stable due to the preservation of the benzenoid aromaticity in the fused ring system.

  • The Steric Trap: In your specific molecule, the methyl group at C3 sterically crowds the N2 position. However, the 4-chloro substituent exerts a "buttressing effect," pushing the C3-methyl group closer to the N2 nitrogen. Paradoxically, while this usually discourages N2 attack, it can also destabilize the N1-Ts product due to peri-interactions with C7-H if the tosyl group twists out of plane.

  • Kinetic Control: Under rapid, high-energy conditions (e.g., strong bases, high temps), the reaction may lock into the N2-kinetic product before equilibrating to the N1-thermodynamic product.

Diagnostic Diagram: The Tautomer Pathway

IndazolePath Start 4-chloro-3,5-dimethyl-1H-indazole Anion Indazolyl Anion (Ambident) Start->Anion Base (Deprotonation) N1_Prod N1-Tosyl (Thermodynamic) TARGET Anion->N1_Prod Slow (Steric hindrance) N2_Prod N2-Tosyl (Kinetic) IMPURITY Anion->N2_Prod Fast (Kinetic Trap) N2_Prod->N1_Prod Thermal Rearrangement (Requires Heat/Time)

Caption: Pathway illustrating the bifurcation between the desired N1-product and the kinetic N2-impurity.

Corrective Protocol:

  • Switch to Thermodynamic Conditions: If N2 is forming, heat the reaction mixture (reflux in Toluene or DCE) for an extended period (12-24h). Sulfonyl groups on indazoles can undergo rearrangement from N2 to N1 under thermal conditions.

  • Solvent Choice: Avoid polar aprotic solvents (DMF/DMSO) if selectivity is poor; they stabilize the separated ion pair and can enhance kinetic (N2) selectivity. Use non-polar solvents (DCM, Toluene) to encourage tight ion-pairing, which often favors N1.

Module 2: The "Phantom" Stoichiometry (Hydrolysis)

The Issue: TLC/LCMS shows remaining starting material despite adding 1.2–1.5 equivalents of Tosyl Chloride (TsCl). Adding more TsCl seems to have diminishing returns.

Technical Insight: TsCl is highly susceptible to hydrolysis, converting into p-toluenesulfonic acid (TsOH) .

  • The Catalyst: Pyridine or Triethylamine (TEA) acts as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate.

  • The Saboteur: If trace water is present, this intermediate reacts with water faster than with the sterically hindered indazole nitrogen. The resulting TsOH then neutralizes your base, effectively killing the reaction stoichiometry.

Data: Hydrolysis Rates vs. Solvent Water Content

Solvent ConditionTsCl Half-Life (with Base)Outcome
Anhydrous DCM (<50 ppm H2O)> 24 HoursHigh Conversion
Reagent Grade DCM (~200 ppm H2O)~ 4-6 HoursStalled Reaction (~70%)
"Wet" Solvent (>500 ppm H2O)< 30 MinutesMostly TsOH Salt

Corrective Protocol:

  • Dry Your Solvents: Use freshly distilled DCM or Toluene, or dry over 4Å molecular sieves for 24 hours.

  • Reagent Check: TsCl should be white crystals. If it is wet/clumpy or smells strongly of acid, recrystallize it from chloroform/petroleum ether before use.

Module 3: Reaction Stalling (Steric Hindrance)

The Issue: The reaction proceeds to ~50-60% conversion and then stops, regardless of time.

Technical Insight: The 4-chloro and 3-methyl groups create a "pocket" that shields the nitrogens. Standard nucleophilic attack is slow. As the reaction generates TsOH (byproduct) or HCl (if not scavenged), the protonation of the unreacted indazole (making it non-nucleophilic) competes with the tosylation.

Solution: DMAP Catalysis 4-Dimethylaminopyridine (DMAP) is essential here.[1] It forms a N-tosyl-4-dimethylaminopyridinium salt, which is a "super-electrophile," much more reactive than TsCl alone, capable of overcoming the steric barrier of the 3,5-dimethyl-4-chloro system.

Standard Operating Procedures (SOPs)

Protocol A: The "Thermodynamic" Method (Recommended)

Best for high N1 selectivity and scalability.

  • Setup: Charge a dried flask with 4-chloro-3,5-dimethyl-1H-indazole (1.0 equiv) and DCM (0.1 M concentration).

  • Base: Add Triethylamine (TEA) (2.0 equiv) and DMAP (0.1 equiv). Note: DMAP is crucial.

  • Addition: Cool to 0°C. Add TsCl (1.2 equiv) portion-wise.

  • Reaction: Warm to Room Temperature (RT). Stir for 12 hours.

    • Checkpoint: If N2 isomer is visible by TLC, switch solvent to Toluene and reflux for 4 hours to drive rearrangement.

  • Quench: Add saturated NaHCO₃ solution.

  • Purification: The N1-tosyl isomer is typically less polar than the starting material but more polar than the N2-isomer (system dependent, verify with 2D NMR if unsure).

Protocol B: Phase Transfer Catalysis (PTC)

Best if anhydrous conditions are difficult to maintain.

  • Solvent: Toluene / 50% NaOH (aq) biphasic mixture.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).

  • Process: The deprotonation happens at the interface. The lipophilic ion pair migrates to the organic phase to react with TsCl. This method often pushes the reaction to completion despite sterics.

FAQ: Rapid Troubleshooting

Q: My product is purple/pink. What happened? A: Indazoles with electron-rich substituents (like methyls) can undergo oxidative degradation if the reaction is exposed to light and air for too long, forming diazonium-like or radical coupling impurities. Action: Perform the reaction under Nitrogen/Argon and protect from light.

Q: Can I use Pyridine as the solvent? A: Yes, classic conditions involve Pyridine as both solvent and base. However, workup is difficult (pyridine removal), and Pyridine often promotes the kinetic (N2) product initially. We recommend DCM/TEA/DMAP for better regiocontrol.

Q: How do I distinguish N1-Ts from N2-Ts by NMR? A:

  • N1-Ts (Target): The proton at C7 (the only aromatic proton on the indazole ring besides the Ts group) will show a diagnostic downfield shift (deshielding) due to the proximity of the sulfonyl group's anisotropy.

  • N2-Ts (Impurity): The C3-Methyl group will often show a shift change, but the C7-H will remain relatively similar to the starting material. NOESY is the gold standard: Look for a correlation between the Ts-aromatic protons and the C7-H (indicates N1) vs. Ts-aromatic protons and C3-Me (indicates N2).

References

  • Regioselectivity in Indazole Alkylation/Acylation

    • Beilstein J. Org.[2] Chem.2024 , 20, 1940–1954. "Regioselective alkylation of a versatile indazole..."

  • N1 vs N2 Selectivity Mechanisms

    • RSC Advances, 2024.
  • Catalysis of Sulfonylation (DMAP/TEA)

    • Chemical Research in Chinese Universities, 2006. "Practical and Efficient Acylation and Tosylation... Catalyzed with 1-Methylimidazole" (Comparison with DMAP).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-chloro-3,5-dimethyl-1H-indazole and Tosyl Chloride before handling.

Sources

optimization of reaction conditions for indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis Optimization

Status: Online Operator: Senior Application Scientist Ticket ID: INDZ-OPT-2026 Subject: Optimization of Reaction Conditions for 1H- and 2H-Indazole Synthesis

Triage & Method Selection

Before optimizing, ensure you are using the correct synthetic route for your target regioisomer and substrate availability. Indazole synthesis is bifurcated by the desired tautomer (1H vs. 2H) and the starting material class.

Visual Workflow: Method Selection Decision Tree

Indazole_Selection start Start: Select Precursor q1 Starting Material? start->q1 path_nitro o-Nitrobenzylamines Or o-Nitrobenzaldehydes q1->path_nitro Nitro/Aldehyde path_amine o-Alkylanilines (e.g., o-Toluidine) q1->path_amine Aniline path_halo N-Aryl Hydrazines + Aryl Halides q1->path_halo Hydrazine/Halide method_db Davis-Beirut Reaction (Target: 2H-Indazoles) path_nitro->method_db method_diaz Jacobson/Diazotization (Target: 1H-Indazoles) path_amine->method_diaz method_pd Pd-Catalyzed C-N Coupling (Target: Functionalized 1H/2H) path_halo->method_pd

Caption: Decision matrix for selecting the optimal synthetic route based on available precursors and target regioisomer.

Module A: The Davis-Beirut Reaction (2H-Indazoles)

Target: 2H-Indazoles from o-nitrobenzylamines or o-nitrobenzaldehydes.[1][2] Core Mechanism: Base-mediated formation of an o-nitrosobenzylimine intermediate followed by N–N bond formation.[2]

Troubleshooting Guide

Q: My yield is stuck below 30%. I am using anhydrous methanol/KOH. A: You are likely suppressing the necessary equilibrium.

  • The Fix: Add water.

  • Mechanism: The reaction requires a delicate proton transfer balance. Research indicates that adding 15-20% water (v/v) to the alcoholic solvent can boost yields from ~27% to ~65% [1].[3]

  • Warning: Do not exceed 25% water content. Excess water promotes the formation of side products (anthranils) or hydrolysis of the imine intermediate, sharply decreasing yield.

Q: I am observing the formation of o-nitrosobenzaldehyde but no cyclization. A: The imine formation step is stalled.

  • The Fix: Switch the amine source or increase basicity.

  • Optimization: If using o-nitrobenzaldehyde + primary amine, ensure the amine is nucleophilic enough. For o-nitrobenzylamines, oxidation to the imine is the rate-limiting step. Ensure your base (KOH or NaOH) is fresh and ground finely if using heterogeneous conditions.

Table 1: Solvent System Optimization for Davis-Beirut Reaction

Solvent SystemAdditiveAvg. Yield (2H-Indazole)Primary Issue
Anhydrous MeOHKOH (10 eq)25-30%Slow kinetics, side reactions
MeOH : H₂O (85:15) KOH (10 eq) 65-72% Optimal balance
MeOH : H₂O (50:50)KOH (10 eq)< 40%Hydrolysis of intermediate
1-PropanolKOH (10 eq)15%Solvent sterics hinder transition state

Module B: Diazotization / Jacobson Synthesis (1H-Indazoles)

Target: 1H-Indazoles from o-alkylanilines (e.g., o-toluidine).[4] Core Mechanism: Formation of a diazonium salt followed by intramolecular electrophilic attack on the alkyl side chain.

Troubleshooting Guide

Q: The reaction turns into a black tar upon warming. A: Thermal decomposition of the diazonium intermediate before cyclization.

  • The Fix: Strict temperature control during the addition phase.

  • Protocol: Maintain the internal temperature at 0–5 °C during the addition of NaNO₂. Do not allow the exotherm to spike. Stir at 0 °C for at least 30 minutes post-addition before slowly warming to room temperature (over 2-3 hours) [2].

Q: I have low conversion of the N-acyl-o-toluidine precursor. A: Phase transfer issues or insufficient acid strength.

  • The Fix: Use a phase-transfer catalyst (PTC) or increase acid concentration.

  • Optimization: If the precursor is insoluble in the aqueous acid phase, add a PTC like 18-crown-6 or use a biphasic system (DCM/Water) with vigorous stirring. Alternatively, use glacial acetic acid as a co-solvent to improve solubility.

Module C: Palladium-Catalyzed Synthesis

Target: Functionalized indazoles via C-H activation or intramolecular amination. Core Mechanism: Oxidative addition of Pd(0) to aryl halide, followed by N-coordination and C-H activation/reductive elimination.

Troubleshooting Guide

Q: The catalyst precipitates as Pd-black immediately. A: Catalyst poisoning or lack of re-oxidant (if using a Pd(II)/Pd(0) cycle).

  • The Fix: Check your oxidant and ligand load.

  • Optimization: For C-H activation routes (e.g., from N-aryl hydrazones), a re-oxidant like Cu(OAc)₂ or AgOCOCF₃ is often required to regenerate Pd(II) [3]. Increase the ligand-to-metal ratio (e.g., 2:1 or 3:1) to stabilize the active species.

Q: I am getting a mixture of 1H and 2H isomers in N-arylation reactions. A: Ligand control is insufficient.

  • The Fix: Switch to bulky, electron-rich ligands.

  • Insight: 1H-indazole is thermodynamically favored.[5][6][7][8] To force selectivity, use specific conditions:

    • For 1H: Use Pd(OAc)₂ with Xantphos or BINAP.

    • For 2H: This is difficult via direct Pd-catalysis on the ring. It is often better to synthesize the 2H-core via Davis-Beirut and then functionalize. However, recent reports suggest using specific ligands like t-Bu₃PHBF₄ can favor 2H-arylation in specific substrates [4].

Visual Workflow: Pd-Catalyzed Mechanism & Failure Points

Pd_Cycle cluster_cycle Pd(II)/Pd(0) Catalytic Cycle step1 Pd(II) Coordination (N-Directed) step2 C-H Activation (Palladacycle Formation) step1->step2 step3 Reductive Elimination (Product Release) step2->step3 step4 Pd(0) Species step3->step4 step5 Re-oxidation (Cu(OAc)₂ / Ag salt) step4->step5 Requires Oxidant fail1 Failure: Pd Black (Lack of Ligand/Oxidant) step4->fail1 Deactivation step5->step1

Caption: Catalytic cycle for C-H activation showing the critical re-oxidation step where many reactions fail.

Module D: Regioselectivity Control (Alkylation)

Post-synthetic alkylation is a common bottleneck.

Q: How do I exclusively get the N1-alkylated product? A: Use Sodium Hydride (NaH) in THF .

  • Protocol: Deprotonate with NaH (1.2 eq) in THF at 0 °C for 30 mins, then add the electrophile.

  • Data: This method yields >99% N1-selectivity for most C3-substituted indazoles due to thermodynamic control and the specific coordination environment of the sodium salt [5].

Q: How do I target the N2-position? A: You must rely on steric blocking or electronic steering.

  • Strategy:

    • Electronic: Substrates with electron-withdrawing groups at C7 (e.g., -NO₂, -CO₂Me) favor N2-alkylation (≥ 96% selectivity) due to repulsion at N1.

    • Reagent: Use Meerwein salts (Et₃OBF₄) or alkyl trichloroacetimidates with Lewis acids (e.g., TMSOTf), which often favor the kinetic N2 product [5].

References

  • Kurth, M. J., et al. (2020). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. NIH / PubMed. Link

  • BenchChem Technical Division. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. BenchChem. Link

  • Inamoto, K., et al. (2011).[9] Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Organic Letters. Link

  • Alijaar, N., et al. (2021).[10] Palladium-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles. Journal of Organic Chemistry. Link

  • Byrne, L., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in achieving high purity. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to address common issues encountered during the post-synthesis work-up and purification stages.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial analysis (TLC, LC-MS, ¹H NMR) of the crude product shows several components. What are the most probable impurities?

A1: Understanding the Impurity Profile

The synthesis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole, which typically involves the tosylation of 4-chloro-3,5-dimethyl-1H-indazole, is prone to generating a specific set of impurities. The most significant challenge in the synthesis of N-substituted indazoles is the lack of complete regioselectivity, leading to a mixture of isomers.[1]

The primary impurities you are likely observing are:

  • 2-Tosyl Regioisomer (4-chloro-3,5-dimethyl-2-tosyl-1H-indazole): The indazole heterocycle has two reactive nitrogen atoms (N1 and N2). Tosylation can occur at either position, leading to a mixture of the desired N1-tosyl product and the undesired N2-tosyl isomer. Their structural similarity makes them challenging to separate.

  • Unreacted 4-chloro-3,5-dimethyl-1H-indazole: Incomplete reaction will leave residual starting material in your crude product.

  • p-Toluenesulfonic Acid: This is the hydrolysis product of excess p-toluenesulfonyl chloride (TsCl) used in the reaction. It is highly polar and acidic.

  • Residual Base: If a base like triethylamine or pyridine was used to scavenge HCl during the reaction, it might persist in the crude mixture.

Table 1: Common Impurities and Their Characteristics

ImpurityOriginTypical TLC/Chromatography BehaviorIdentification
N2-Tosyl Regioisomer Lack of reaction regioselectivitySimilar polarity to the N1 product, often a very close spot on TLC.¹H NMR (distinct chemical shifts for aromatic protons), LC-MS (same mass, different retention time).
Unreacted Indazole Incomplete tosylationMore polar than the tosylated products due to the N-H bond.¹H NMR (presence of a broad N-H peak), LC-MS (lower mass).
p-Toluenesulfonic Acid Hydrolysis of excess TsClHighly polar, often stays at the baseline on silica TLC.Water-soluble and acidic. Can be detected by a change in aqueous pH.
Excess TsCl Excess reagent usedCan react with the silica gel or hydrolyze. Appears as a distinct spot.Can be identified by its reactivity and characteristic smell.
Q2: The main impurity appears to be the N2-tosyl isomer. What is the most effective method to separate it from my desired N1-tosyl product?

A2: Strategies for Isomer Separation

Separating N1 and N2 isomers of substituted indazoles is a classic challenge. Due to their similar molecular weights and often subtle differences in polarity, a systematic approach is required. The two most reliable methods are silica gel column chromatography and fractional recrystallization.

Method 1: Silica Gel Column Chromatography

This is the most common and generally effective method for separating isomers with different polarities. The N1 and N2 isomers, while similar, often exhibit sufficient polarity differences for separation on a silica gel column.

Expert Insight: The N1-tosyl isomer is typically less polar than the N2-tosyl isomer. The lone pair on the N2 nitrogen in the N1 isomer is part of the aromatic system, while in the N2 isomer, the N1 nitrogen's lone pair is more available for interaction with the silica surface, leading to greater retention and lower Rf on TLC.

Detailed Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Screen various ratios of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane). Aim for a system that gives a clear separation (ΔRf > 0.1) between the two isomer spots, with the lower Rf spot being your target N1 product around Rf = 0.25-0.35.

  • Column Preparation: Dry-pack or slurry-pack a glass column with silica gel (100-200 mesh is suitable for this separation).[2] The amount of silica should be 50-100 times the weight of your crude product. Equilibrate the column with your chosen mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with the mobile phase. An isocratic elution (using a single solvent mixture) is preferable if TLC shows good separation. If the spots are very close, a shallow gradient elution (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 15%) can provide a better separation.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the pure fractions containing your desired N1-tosyl isomer.

Method 2: Fractional Recrystallization

If the isomers have different solubilities in a particular solvent system, recrystallization can be a highly effective and scalable purification method. A patent for separating substituted indazole isomers highlights the use of mixed solvents for this purpose.[1]

Detailed Protocol: Recrystallization

  • Solvent Screening: The key is to find a solvent or solvent pair in which the desired N1 isomer has lower solubility than the N2 isomer at low temperatures but is soluble at high temperatures. Common solvent systems to screen include:

    • Ethanol/Water

    • Isopropanol/Water

    • Ethyl Acetate/Hexanes

    • Toluene/Heptane

  • Procedure: a. Dissolve the crude mixture in the minimum amount of the hot solvent (or the more soluble solvent of a pair). b. If using a solvent pair, add the anti-solvent (the one in which the compound is less soluble, e.g., water or hexanes) dropwise to the hot solution until slight turbidity appears. c. Add a few more drops of the hot soluble solvent to redissolve the precipitate. d. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator. e. The desired, less soluble isomer should crystallize out. The other isomer and more soluble impurities will remain in the mother liquor. f. Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.

  • Purity Check: Analyze the crystals and the mother liquor by TLC or LC-MS to assess the efficiency of the separation. A second recrystallization may be necessary to achieve >99% purity.

Q3: How do I efficiently remove acidic impurities like p-toluenesulfonic acid and unreacted starting materials before chromatography?

A3: The Importance of a Proper Aqueous Work-up

An effective liquid-liquid extraction (work-up) before any chromatographic or recrystallization step is crucial for removing highly polar and acidic/basic impurities. This simplifies the subsequent purification significantly.

Diagram 1: General Purification Workflow

G cluster_0 Post-Reaction cluster_1 Aqueous Work-up cluster_2 Purification Reaction Crude Reaction Mixture Workup 1. Dilute with EtOAc 2. Wash with aq. NaHCO₃ 3. Wash with Brine Reaction->Workup OrganicLayer Organic Layer (Product + Isomer + Starting Indazole) Workup->OrganicLayer AqueousLayer Aqueous Layer (p-Toluenesulfonic Acid + Salts) Workup->AqueousLayer Dry Dry (Na₂SO₄), Filter, Concentrate OrganicLayer->Dry CrudeSolid Crude Solid Dry->CrudeSolid Chroma Column Chromatography CrudeSolid->Chroma Recryst Recrystallization Chroma->Recryst Optional Polishing PureProduct Pure Product (>99%) Chroma->PureProduct Recryst->PureProduct

Sources

Navigating the Complexities of Indazole Tosylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tosylated indazoles is a critical step in the development of numerous pharmacologically active compounds. However, this seemingly straightforward protection or activation step is often plagued by challenges, primarily the formation of regioisomeric mixtures and other process-related impurities. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding of the common byproducts encountered during the synthesis of tosylated indazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the tosylation of indazoles in a practical question-and-answer format.

Q1: My reaction is producing a mixture of two products that are difficult to separate. What are they and why is this happening?

The most common issue in the tosylation of indazoles is the formation of a mixture of N-1 and N-2 regioisomers . Indazole is an ambident nucleophile, meaning it has two reactive nitrogen atoms in the pyrazole ring. Both nitrogens can be tosylated, leading to the formation of 1-tosyl-1H-indazole and 2-tosyl-2H-indazole.

The ratio of these isomers is highly dependent on several factors that influence the kinetic and thermodynamic control of the reaction.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[3] Consequently, under conditions that allow for equilibrium, the N-1 tosylated product is often favored.

Factors Influencing N-1 vs. N-2 Selectivity:

  • Steric Hindrance: Bulky substituents at the C3 position of the indazole ring will sterically hinder the N-2 position, favoring tosylation at the less hindered N-1 position.[1]

  • Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. For instance, electron-withdrawing groups at the C7 position have been shown to favor the formation of the N-2 isomer.[1]

  • Reaction Conditions:

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are commonly used to deprotonate the indazole. The nature of the resulting indazolide salt can influence the site of attack.

    • Solvent: The polarity and coordinating ability of the solvent play a significant role. For example, using NaH in a non-polar solvent like tetrahydrofuran (THF) has been reported to be highly selective for N-1 alkylation.[1]

    • Temperature: Higher temperatures can favor the thermodynamically more stable N-1 isomer by allowing for equilibration of the initially formed products.

Q2: Besides the N-2 isomer, what other byproducts should I be aware of?

Beyond the formation of the undesired regioisomer, several other byproducts can complicate your reaction and purification process.

  • Unreacted Starting Material: Incomplete reactions will leave residual indazole, which can be challenging to separate from the product depending on its polarity.

  • p-Toluenesulfonic Acid (TsOH): Excess tosyl chloride (TsCl) can react with any moisture present in the reaction mixture to produce p-toluenesulfonic acid. This acidic byproduct can potentially catalyze side reactions or interfere with the workup.

  • Di-tosylated Products: While less common, it is possible, under forcing conditions or with a large excess of tosyl chloride and base, to form a di-tosylated indazolium salt.

  • Products of Ring Opening/Decomposition: Although indazoles are generally stable, prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, could lead to decomposition, resulting in a complex mixture of uncharacterized byproducts.

Q3: I have a persistent impurity that I suspect is unreacted tosyl chloride. How can I remove it?

Unreacted tosyl chloride is a common impurity. Here are several effective strategies for its removal:

  • Aqueous Workup with a Mild Base: Quenching the reaction mixture with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) will hydrolyze the excess tosyl chloride to the water-soluble sodium p-toluenesulfonate, which can then be easily removed during an aqueous extraction.

  • Scavenger Resins: Amine-functionalized silica or polymer resins can be added to the reaction mixture after the desired reaction is complete. These resins will react with the excess tosyl chloride, and the resulting solid-supported sulfonamide can be removed by simple filtration.

  • Chromatography: Flash column chromatography is a standard method for purification. Tosyl chloride and the tosylated indazole isomers often have different polarities, allowing for their separation. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.

Q4: How can I confirm the identity of my N-1 and N-2 tosylated indazole isomers?

Distinguishing between the N-1 and N-2 isomers is crucial and can be reliably achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • ¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring, particularly H3, H4, and H7, are significantly different for the N-1 and N-2 isomers. In the N-1 isomer, the proton at the C7 position is often shifted downfield compared to the N-2 isomer due to the anisotropic effect of the tosyl group.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring also provide clear diagnostic information to differentiate the two isomers.[4]

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) might show subtle differences that can aid in their identification when compared to reference spectra.[5]

  • Infrared (IR) Spectroscopy: The stretching frequencies of the S=O bonds in the tosyl group and the C=N bonds in the indazole ring may show slight variations between the two isomers.

Experimental Protocols

The following protocols provide a starting point for the selective synthesis of N-1 and N-2 tosylated indazoles and their subsequent purification. Optimization may be required based on the specific indazole substrate.

Protocol 1: Selective Synthesis of 1-Tosyl-1H-indazole (Thermodynamic Control)

This protocol is designed to favor the formation of the thermodynamically more stable N-1 isomer.

Materials:

  • Indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of TsCl (1.1 equivalents) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with EtOAc (3 x volume of THF).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% EtOAc in hexanes) to afford the pure 1-tosyl-1H-indazole.

Protocol 2: Selective Synthesis of 2-Tosyl-2H-indazole (Kinetic Control)

This protocol aims to favor the kinetically controlled formation of the N-2 isomer, although achieving high selectivity can be challenging and highly substrate-dependent.

Materials:

  • Indazole

  • Triethylamine (Et₃N) or another suitable amine base

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indazole (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C, add a solution of TsCl (1.1 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1-4 hours, carefully monitoring the progress by TLC to minimize isomerization to the N-1 product.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product immediately by flash column chromatography on silica gel (e.g., using a gradient of 0-20% EtOAc in hexanes) to separate the N-2 and N-1 isomers.

Visualizing the Reaction Landscape

The following diagrams illustrate the key concepts discussed in this guide.

Diagram 1: The Central Challenge - N-1 vs. N-2 Tosylation

G cluster_products Products Indazole Indazole (Ambident Nucleophile) N1_Product 1-Tosyl-1H-indazole (Thermodynamically Favored) Indazole->N1_Product N-1 Attack N2_Product 2-Tosyl-2H-indazole (Kinetically Favored) Indazole->N2_Product N-2 Attack TsCl Tosyl Chloride (Electrophile) Base Base Base->Indazole Deprotonation

Caption: The tosylation of indazole can lead to two regioisomeric products.

Diagram 2: Troubleshooting Workflow for Impurity Removal

G Start Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO₃ wash) Start->Aqueous_Workup Recrystallization Recrystallization Start->Recrystallization If product is solid Chromatography Flash Column Chromatography Aqueous_Workup->Chromatography Removes polar impurities Byproducts Water-Soluble Byproducts (TsOH, excess base) Aqueous_Workup->Byproducts Pure_Product Pure Tosylated Indazole Chromatography->Pure_Product Isomers Separated N-1 and N-2 Isomers Chromatography->Isomers Recrystallization->Pure_Product Insoluble_Impurities Insoluble Impurities Recrystallization->Insoluble_Impurities

Caption: A general workflow for the purification of tosylated indazoles.

Data Summary

Compound Type Key Spectroscopic Features (¹H NMR) Typical Purification Method
1-Tosyl-1H-indazole Downfield shift of H7 protonColumn Chromatography, Recrystallization
2-Tosyl-2H-indazole Upfield shift of H7 proton compared to N-1 isomerColumn Chromatography
p-Toluenesulfonic Acid Acidic proton signal, aromatic signals of tosyl groupAqueous extraction with base
Unreacted Indazole Characteristic NH proton signal, distinct aromatic patternColumn Chromatography

References

  • Alam, J. & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Keating, J. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5085. [Link]

  • Baran, P. S., et al. (2019). Development of a selective and scalable N1-indazole alkylation. Chemical Science, 10(4), 1165-1170*. [Link]

  • Organic Chemistry Portal. (2023). Indazole synthesis. [Link]

  • Pasan, J., et al. (2009). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 14(7), 2413-2426. [Link]

  • Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • The Royal Society of Chemistry. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Bentham Science Publishers. (2023). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. [Link]

  • Organic Syntheses. (n.d.). Indazole. [Link]

  • PubMed. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. [Link]

  • ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]

Sources

Technical Guide: Preventing Decomposition of 4-Chloro-3,5-dimethyl-1-tosyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecule Stability Profile

4-chloro-3,5-dimethyl-1-tosyl-1H-indazole (CAS: 1421252-92-7) is a critical intermediate often employed in the synthesis of C5a receptor modulators and other bioactive indazoles.[1] While the indazole core is robust, the N1-sulfonyl bond represents a "metastable" point of failure.

The primary decomposition pathway is nucleophilic attack at the sulfur atom , leading to detosylation (loss of the protecting group) and reversion to the parent indazole (4-chloro-3,5-dimethyl-1H-indazole).[1] This process is accelerated by:

  • Basic conditions (pH > 10).

  • Nucleophilic solvents (primary amines, alcohols) at elevated temperatures.

  • Moisture in the presence of Lewis acids or bases.

This guide provides the protocols necessary to maintain the integrity of the N-tosyl group during storage, handling, and cross-coupling reactions.

Decomposition Pathways & Mechanism[1]

To prevent decomposition, one must understand the mechanism. The tosyl group is an electron-withdrawing group (EWG) that activates the indazole ring for coupling but is itself susceptible to cleavage.

Pathway A: Base-Catalyzed Hydrolysis (Solvolysis)

The most common failure mode.[1] Hydroxide or alkoxide ions attack the sulfonyl sulfur, displacing the indazole anion.

  • Risk Factor: High.

  • Trigger: Using wet solvents with bases (e.g., K₂CO₃, Cs₂CO₃) or protic solvents (MeOH, EtOH) with strong bases.

Pathway B: Nucleophilic Cleavage

Amines (used as reagents or scavengers) can attack the sulfonyl group, forming a sulfonamide byproduct and the deprotected indazole.

  • Risk Factor: Moderate (dependent on amine nucleophilicity).

  • Trigger: Heating with primary/secondary amines (e.g., in S_NAr reactions).

Pathway C: Acid-Catalyzed Hydrolysis

While less common, strong mineral acids can protonate the N2 nitrogen, increasing the leaving group ability of the indazole moiety.

  • Risk Factor: Low (Indazoles are generally acid-stable, but the N-S bond can cleave under harsh reflux).

DecompositionPathways cluster_conditions Critical Triggers Target 4-Chloro-3,5-dimethyl- 1-tosyl-1H-indazole Intermediate Tetrahedral Sulfonyl Intermediate Target->Intermediate Nucleophile Attack (OH-, RO-, RNH2) Parent Parent Indazole (4-Chloro-3,5-dimethyl-1H-indazole) Intermediate->Parent Elimination Byproduct Tosyl Derivative (TsOH / Ts-Nu) Intermediate->Byproduct Elimination C1 pH > 10 C2 Temp > 80°C (in protic solvent) C3 Moisture

Figure 1: Mechanistic pathway of N-tosyl cleavage (decomposition).

Storage & Handling Protocols

Storage Conditions
ParameterRecommendationRationale
Temperature 2°C to 8°C (Short term)-20°C (Long term)Reduces thermal kinetic energy available for spontaneous hydrolysis.[1]
Atmosphere Argon or Nitrogen (Desiccated)Prevents moisture ingress which catalyzes hydrolysis.
Container Amber glass vial with Teflon-lined capProtects from light (minor risk) and ensures chemical resistance.[1]
State Solid / PowderSolutions in CDCl₃ or DMSO should not be stored >24 hours due to potential trace acidity or hygroscopicity.
Solvent Compatibility Matrix

Green = Safe, Yellow = Caution, Red = Avoid

SolventCompatibilityNotes
Dichloromethane (DCM) Safe Ideal for storage and transport.[1] Ensure it is acid-free (pass through basic alumina if unsure).[1]
THF (Anhydrous) Safe Standard reaction solvent.
DMSO Caution Hygroscopic. Wet DMSO + heating can cause detosylation.
Methanol / Ethanol Red Avoid storage. Nucleophilic attack by alkoxides is possible if any base is present.
Water Red Strictly avoid.[2]

Troubleshooting Guide

Issue 1: "I see a new spot on TLC (lower R_f) during my reaction."

Diagnosis: Partial Detosylation.

  • Cause: The reaction conditions are too basic or "wet." The lower R_f spot is likely the deprotected parent indazole (NH free), which is more polar than the N-Tosyl starting material.

  • Solution:

    • Check Base Strength: If using Cs₂CO₃ or K₃PO₄, ensure the solvent is strictly anhydrous. Water acts as a transfer agent for hydroxide generation.

    • Switch Bases: If possible, switch to a weaker base (e.g., NaHCO₃) or a non-nucleophilic organic base (e.g., DIPEA) if the reaction permits.

    • Lower Temperature: N-Tosyl cleavage has a higher activation energy than many Pd-catalyzed couplings.[1] Reducing temp from 100°C to 80°C may preserve the protecting group while allowing the coupling to proceed.

Issue 2: "The compound turned into a gummy solid after rotary evaporation."

Diagnosis: Acid-Catalyzed Decomposition or Polymerization.[1]

  • Cause: Concentration of trace acids (e.g., HCl from chloroform or acidic impurities in the solvent).

  • Solution:

    • Add 1% Triethylamine (TEA) to the solvent before evaporation to neutralize trace acidity.

    • Do not heat the water bath above 40°C during evaporation.

Issue 3: "Yield is low in Suzuki Coupling; starting material is gone."

Diagnosis: Competitive Detosylation vs. Coupling.

  • Context: In Suzuki couplings (e.g., with boronic acids), the base is required for transmetallation. However, the base attacks the Tosyl group.

  • Optimization:

    • Use a biphasic system (DCM/Water or Toluene/Water) with a phase transfer catalyst only if necessary.

    • Best Practice: Use anhydrous conditions with weak bases like anhydrous K₃PO₄ in Dioxane/DMSO mixtures. Avoid water/alcohol co-solvents.

    • Reference Protocol: See US Patent 8,846,656 where similar couplings are performed using K₃PO₄ in DMSO at 110°C, but reaction times are kept short (approx. 70 mins) to minimize decomposition [1].

Frequently Asked Questions (FAQs)

Q: Can I recrystallize this compound from hot ethanol? A: No. Heating N-tosyl indazoles in alcohols (ethanol/methanol) carries a high risk of solvolysis (alcoholysis), yielding the ethyl/methyl sulfonate ester and the deprotected indazole.

  • Alternative: Recrystallize from DCM/Hexanes or Ethyl Acetate/Heptane . Dissolve in the minimum amount of DCM at room temperature, then slowly add Heptane until turbid. Cool to 4°C.

Q: Is the 4-chloro group labile? A: The 4-chloro position is sterically crowded by the 3-methyl and 5-methyl groups.[1] It is generally stable to storage. However, under standard S_NAr conditions (strong nucleophiles + heat), it can react. The N-Tosyl group activates the ring, making the chlorine more reactive than in the parent indazole. This is a feature for synthesis but a bug for stability if nucleophiles are present.

Q: How do I remove the Tosyl group intentionally? A: If you need to verify the parent compound:

  • Method A (Mild): Cs₂CO₃ (3 equiv) in MeOH/THF (1:2) at Reflux for 2 hours.

  • Method B (Standard): NaOH (5 equiv) in Water/THF at 60°C.

  • Method C (Reductive): Mg powder in MeOH (anhydrous) under sonication (useful if sensitive functional groups are present).[1]

References

  • Lovering, F., et al. (2014). Tetrahydropyrido-pyridine and tetrahydropyrido-pyrimidine compounds and use thereof as C5a receptor modulators.[1] U.S. Patent No.[3] 8,846,656. Washington, DC: U.S. Patent and Trademark Office.

  • Gaertner, R. (1959). The Chemistry of Indazoles. Journal of the American Chemical Society.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Sulfonamide/Indazole protection stability).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific practice and a prerequisite for regulatory acceptance. This guide provides an in-depth technical analysis of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole, a substituted indazole derivative of interest in medicinal chemistry. Beyond a mere protocol, this document elucidates the scientific rationale behind the method development, offers a comparative perspective on alternative analytical technologies, and is grounded in established pharmacopeial and regulatory principles.

The Analytical Challenge: Ensuring the Purity of a Complex Heterocycle

4-chloro-3,5-dimethyl-1-tosyl-1H-indazole is a moderately non-polar, aromatic heterocyclic compound. Its synthesis can potentially introduce a variety of impurities, including unreacted starting materials (e.g., 4-chloro-3,5-dimethyl-1H-indazole, p-toluenesulfonyl chloride), intermediates, and by-products from side reactions. A reliable analytical method must be capable of separating the main compound from these structurally similar impurities with high resolution and sensitivity.

The Gold Standard: Reversed-Phase HPLC for Purity Profiling

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the purity analysis of a wide array of pharmaceutical compounds due to its versatility, robustness, and high resolving power.[1][2] For 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole, an RP-HPLC method provides the necessary selectivity to separate the non-polar analyte from potentially more polar or less retained impurities.

Causality Behind Experimental Choices

The selection of each parameter in the HPLC method is a deliberate choice to ensure a reliable and reproducible separation. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[3]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of non-polar to moderately polar compounds like our target molecule. The long alkyl chains provide a highly hydrophobic surface, promoting retention of the aromatic and tosylated indazole structure.

  • Mobile Phase: A binary mobile phase consisting of a weak solvent (water) and a strong organic solvent (acetonitrile) is employed. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can offer different selectivity.[4] The mobile phase composition is critical in controlling the elution of the analytes.[5][6]

  • Gradient Elution: A gradient elution, where the proportion of the strong organic solvent is increased over time, is crucial for impurity profiling. This approach ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe with good peak shape.

  • UV Detection: The aromatic nature of the indazole and tosyl groups suggests strong ultraviolet (UV) absorbance. A photodiode array (PDA) detector is ideal as it allows for the monitoring of multiple wavelengths simultaneously, aiding in peak identification and purity assessment.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the performance of the chromatographic system before the analysis of any samples. The method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][7][8][9]

Table 1: Proposed HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase A WaterWeak solvent for reversed-phase chromatography.
Mobile Phase B AcetonitrileStrong organic solvent to elute the non-polar analyte.
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17.1-20 min: 50% BEnsures separation of a wide range of potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Detector PDA Detector, 254 nmThe aromatic structure suggests strong absorbance at this wavelength.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare Mobile Phase A (HPLC-grade water) and Mobile Phase B (HPLC-grade acetonitrile). Filter and degas both mobile phases before use to prevent pump and column issues.[6]

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample to be analyzed in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%. The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000. These parameters are guided by the United States Pharmacopeia (USP) General Chapter <621>.[10][11][12]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Identify and integrate all peaks. Calculate the purity of the sample by the area percent method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Testing MobilePhase->SystemSuitability Standard Standard Preparation Standard->SystemSuitability Sample Sample Preparation SampleInjection Sample Injection Sample->SampleInjection SystemSuitability->SampleInjection Pass Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is a robust and widely used technique, other analytical methods offer distinct advantages and can be considered for specific applications.

Comparative_Analysis cluster_techniques Analytical Techniques Analyte 4-chloro-3,5-dimethyl- 1-tosyl-1H-indazole HPLC HPLC Analyte->HPLC Robust & Versatile UPLC UPLC Analyte->UPLC Faster & Higher Resolution SFC SFC Analyte->SFC Green & Orthogonal Selectivity CE CE Analyte->CE High Efficiency & Low Sample Volume

Caption: Comparative logic for analytical technique selection.

Table 2: Comparison of Analytical Techniques for Purity Analysis
TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Well-established, robust, versatile, excellent for routine QC.[2]Slower analysis times and higher solvent consumption compared to UPLC.
UPLC Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis, higher resolution, and increased sensitivity.[10][12][13]Higher initial instrument cost, potential for column clogging with less clean samples.
SFC Uses a supercritical fluid (typically CO2) as the mobile phase."Greener" technology due to reduced organic solvent use, offers orthogonal selectivity to RP-HPLC, good for lipophilic compounds.[14][15]May require more specialized expertise for method development.
CE Separation in a capillary based on charge-to-size ratio in an electric field.High separation efficiency, very low sample and reagent consumption.[2][16][17]Can have lower sensitivity for neutral compounds, potential for reproducibility issues.[18]
In-Depth Comparison
  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, employing columns with sub-2 µm particles. This results in dramatically faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[10][12][13] For the analysis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole, a UPLC method could reduce the run time from 20 minutes to under 5 minutes, significantly increasing sample throughput. The higher resolution would also be beneficial for separating closely eluting impurities. However, the higher operating pressures of UPLC systems necessitate more robust and expensive instrumentation.

  • Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. It is considered a "green" technology due to the significant reduction in the use of organic solvents.[14] For a relatively non-polar compound like 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole, SFC could offer a different and potentially advantageous selectivity compared to RP-HPLC. It is particularly well-suited for the analysis of lipophilic compounds.[15]

  • Capillary Electrophoresis (CE): CE is a powerful separation technique that occurs in a narrow capillary under the influence of an electric field. It offers exceptionally high separation efficiency and requires minimal sample and reagent volumes.[2][16][17] While CE is excellent for charged species, its application to neutral compounds like our target molecule would require the use of micellar electrokinetic chromatography (MEKC). A potential drawback of CE for impurity profiling is its lower concentration sensitivity compared to HPLC with UV detection, which might be a limitation for detecting trace-level impurities.[18]

Conclusion: A Pragmatic Approach to Purity Analysis

For the routine purity analysis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole in a drug development setting, the proposed reversed-phase HPLC method offers a robust, reliable, and well-understood approach. It provides the necessary resolution to separate the main component from its potential impurities and can be readily validated according to regulatory expectations.

While UPLC offers significant advantages in terms of speed and resolution, the choice between HPLC and UPLC often comes down to the available instrumentation and the required sample throughput. SFC and CE represent valuable orthogonal techniques that can be employed for further characterization or to resolve specific separation challenges that may arise during method development. A comprehensive understanding of the principles, advantages, and limitations of each of these techniques empowers the analytical scientist to select the most appropriate tool for the task at hand, ensuring the highest standards of scientific integrity and data quality.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Jadhav, M. R., et al. "Prospects of UPLC in Pharmaceutical Analysis over HPLC." International Journal of Applied Pharmaceutics, vol. 14, no. 5, 2022, pp. 1-8. [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2022. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Quora. What is the difference between HPLC and UPLC?. [Link]

  • Pipette.com. HPLC vs UPLC: Key Differences & Applications. [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Chromatography Today. Advantages and Disadvantages of Capillary Electrophoresis. [Link]

  • D'Archivio, A. A., et al. "Determination of Oxygen Heterocyclic Compounds in Foods Using Supercritical Fluid Chromatography–Tandem Mass Spectrometry." Foods, vol. 12, no. 18, 2023, p. 3435. [Link]

  • Šlampová, A., et al. "Advantages and Pitfalls of Capillary Electrophoresis of Pharmaceutical Compounds and Their Enantiomers in Complex Samples: Comparison of Hydrodynamically Opened and Closed Systems." Molecules, vol. 25, no. 18, 2020, p. 4268. [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • Aljamali, N. M. "Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity." Research Journal of Pharmacy and Technology, vol. 8, no. 9, 2015, pp. 1225-1242. [Link]

  • LabX. Capillary Electrophoresis vs. Gel Electrophoresis: A Comprehensive Guide. [Link]

  • Asif, M. "A Review on Medicinally Important Heterocyclic Compounds." Journal of Drug Delivery and Therapeutics, vol. 12, no. 2-S, 2022, pp. 241-253. [Link]

  • David, V., et al. "Retention Behaviour of Aromatic Hydrocarbons in Reversed-Phase HPLC Based on Phenyl-Silica Stationary Phase." Revue Roumaine de Chimie, vol. 56, no. 3, 2011, pp. 233-240. [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

  • ResearchGate. Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. [Link]

  • Twisting Memoirs Publications. Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. [Link]

  • International Journal of Novel Research and Development. CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. [Link]

  • Chromatography Online. Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation; Supporting Small Molecule R&D and Commercialization. [Link]

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comparison of synthetic methods for substituted indazoles

Author: BenchChem Technical Support Team. Date: February 2026

<_ A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties make it a privileged scaffold, found at the core of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib. The therapeutic potential of indazole derivatives spans a wide range of activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][5] This significance continually drives the demand for efficient, versatile, and scalable synthetic methods to generate libraries of substituted indazoles for drug discovery campaigns.

This guide provides an in-depth, comparative analysis of the primary synthetic strategies for accessing substituted indazoles. We will move beyond mere procedural descriptions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method, empowering you to make informed decisions in your synthetic design.

Classical Approaches: Building the Core

The foundational methods for constructing the indazole ring system often rely on intramolecular cyclization reactions. While sometimes supplanted by modern techniques, they remain relevant for specific applications and large-scale synthesis where cost and simplicity are paramount.

The Jacobson and Fischer Syntheses

Historically, the Jacobson synthesis, involving the cyclization of N-nitroso-o-toluidines, and the Fischer indazole synthesis, which starts from o-hydrazino cinnamic acid, were pioneering methods.[2][6][7][8] These reactions typically require harsh conditions (e.g., strong acids or high temperatures) and may suffer from limited substrate scope and the generation of side products. Their primary utility today lies in the synthesis of specific, simple indazole cores where the starting materials are readily available.

The Davis-Beirut Reaction

A more contemporary and versatile classical approach is the Davis-Beirut reaction.[9][10] This powerful method involves the N,N-bond forming heterocyclization between an o-nitrobenzaldehyde and a primary amine, generating a 2H-indazole.[11][12]

Causality in Experimental Choice: The reaction's appeal stems from its use of inexpensive, readily available starting materials and its avoidance of toxic heavy metals.[9] It can be performed under either acidic or basic conditions, offering flexibility.[9][11] The key intermediate is a reactive nitroso species, generated in situ, which undergoes intramolecular cyclization. The choice of base (e.g., KOH) or acid catalysis can influence reaction rates and the stability of intermediates, tailoring the protocol to the specific substrates.[11]

Limitations: While robust, the reaction is primarily geared towards the synthesis of 2H-indazoles, which are often less thermodynamically stable than their 1H counterparts.[3] Furthermore, the nature of the starting materials can limit the accessible substitution patterns on the benzene ring.

Modern Methods: Precision Functionalization via Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of substituted indazoles. These methods typically involve the late-stage functionalization of a pre-formed indazole core, offering unparalleled precision, efficiency, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Indazole Diversification

Palladium catalysis is the undisputed workhorse for creating C-C and C-N bonds on the indazole scaffold. These reactions provide reliable and modular access to libraries of analogues from common halogenated or borylated intermediates.

The Suzuki-Miyaura cross-coupling is a highly effective technique for forming C-C bonds, particularly for the C3-arylation of indazoles.[1][13] The reaction couples an organoboron species (boronic acid or ester) with a halide (typically Br or I) under palladium catalysis.[1]

Causality in Experimental Choice: The success of a Suzuki coupling hinges on the precise combination of a palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine ligand, and a base.[1][13]

  • Palladium Precursor: Pd(OAc)₂ is often preferred for its stability and cost-effectiveness, being reduced in situ to the active Pd(0) species that initiates the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the Pd(0) center, promote the oxidative addition step (the insertion of palladium into the C-X bond), and facilitate the final reductive elimination that forms the desired product.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step, where the organic group is transferred from boron to palladium.

dot

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Indazole-X Intermediate1 Indazole-Pd(II)L₂(X) OxAdd->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Ar-B(OR)₂ + Base Intermediate2 Indazole-Pd(II)L₂(Ar) Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim Product 3-Aryl-Indazole RedElim->Product Product->Pd0 Regeneration

Caption: Simplified catalytic cycle for Suzuki-Miyaura C3-arylation of indazoles.

For installing substituents on the nitrogen atoms (N1 or N2), the Buchwald-Hartwig amination is the premier method.[14] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate, providing a powerful tool for synthesizing N-arylindazoles, which are common motifs in pharmaceuticals.

Causality in Experimental Choice: Similar to the Suzuki reaction, ligand selection is critical. The choice of ligand can profoundly influence the regioselectivity of the N-arylation. The indazole anion is an ambident nucleophile, and reaction can occur at either N1 or N2. Sterically hindered ligands often favor reaction at the less hindered N1 position, while reaction conditions like solvent and base can also be tuned to favor one isomer over the other.[15]

Direct C-H Functionalization: The Atom-Economical Frontier

The most modern and elegant approach to indazole diversification is direct C-H functionalization (or activation).[16][17] This strategy avoids the need for pre-functionalized starting materials (halides or boronic acids) by directly converting a C-H bond into a C-C or C-X bond. This approach is highly atom-economical and can significantly shorten synthetic sequences.

Causality in Experimental Choice: C-H activation reactions on indazoles are typically directed to specific positions.

  • C3-Functionalization: The C3 position is the most electronically activated and is often the default site for functionalization in the absence of other directing groups. Reactions can be catalyzed by various metals, including palladium, rhodium, and even copper, often proceeding via a concerted metalation-deprotonation mechanism.[3][5]

  • C7-Functionalization: Achieving functionalization at other positions, such as C7, often requires a directing group.[18][19] A substituent at the N1 position (e.g., a picolinamide) can coordinate to the metal catalyst, positioning it in close proximity to the C7-H bond and enabling selective activation at that site. After the reaction, the directing group can be cleaved, revealing the C7-substituted indazole.

This directing group strategy provides exquisite control over regiochemistry, a challenge that often plagues classical methods.

Comparative Analysis of Synthetic Methods

To aid in selecting the optimal synthetic route, the following table summarizes the key performance characteristics of the discussed methodologies.

MethodKey TransformationTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Davis-Beirut Ring Formation60-90%ModerateMetal-free, inexpensive starting materials, good for 2H-indazoles.[9]Limited substitution patterns, primarily yields 2H-isomers.
Suzuki-Miyaura C-C Coupling70-95%BroadExcellent functional group tolerance, reliable, modular, vast commercial boronic acid availability.[1]Requires pre-functionalization (halide), residual palladium concerns.
Buchwald-Hartwig C-N Coupling65-90%BroadPremier method for N-arylation, good functional group tolerance.Regioselectivity (N1 vs. N2) can be challenging, catalyst cost.[15]
Direct C-H Func. C-C, C-X Coupling50-85%DevelopingHigh atom economy, no pre-functionalization, novel reactivity.[17][20]Can require directing groups, catalyst loading can be high, scope still expanding.[18]

Representative Experimental Protocols

The following protocols are illustrative examples of key transformations, providing a practical starting point for laboratory synthesis.

Protocol 1: C3-Arylation of 1-Boc-3-bromo-1H-indazole via Suzuki-Miyaura Coupling

This protocol demonstrates a typical C-C bond formation at the C3 position.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 1-Boc-3-bromo-1H-indazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 3.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole product.

Causality: The use of a mixed dioxane/water solvent system is common for Suzuki couplings as it helps to dissolve both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is a robust and reliable catalyst for this type of transformation.

Protocol 2: Direct C3-Benzylation of 2-Aryl-2H-indazole via C-H Activation

This protocol, adapted from Chaudhary et al., showcases a modern, atom-economical C-H functionalization approach.

  • Reaction Setup: In an oven-dried screw-cap vial, combine 2-aryl-2H-indazole (0.5 mmol), tetra-n-butylammonium iodide (TBAI, 0.1 mmol, 20 mol%), and the arene coupling partner (e.g., toluene, 2.0 mL).

  • Oxidant Addition: Add di-tert-butyl peroxide (DTBP, 1.5 mmol) to the mixture.

  • Reaction Execution: Seal the vial and heat the reaction mixture at 120 °C for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess arene.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the 3-benzylated-2-aryl-2H-indazole.

Causality: This reaction proceeds via a radical mechanism. TBAI acts as the catalyst, and DTBP serves as the radical initiator. The high temperature promotes the homolytic cleavage of DTBP, initiating a chain reaction that results in the regioselective benzylation at the electron-rich C3 position.

dot

CH_Activation_Workflow Start 2-Aryl-2H-Indazole + Toluene Reagents Add Catalyst (TBAI) & Oxidant (DTBP) Start->Reagents Reaction Heat at 120 °C (Sealed Vial) Reagents->Reaction Workup Cool & Concentrate Reaction->Workup Purify Flash Column Chromatography Workup->Purify Product 3-Benzylated-2-Aryl-2H-Indazole Purify->Product

Caption: General workflow for direct C-H benzylation of 2H-indazoles.

Conclusion and Future Outlook

The synthesis of substituted indazoles has evolved from classical, often harsh, ring-forming reactions to highly sophisticated and precise catalytic functionalization strategies. While classical methods like the Davis-Beirut reaction retain utility for specific applications, the field is dominated by transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are the established gold standard for library synthesis, offering reliability and broad scope.

The future of the field lies in the continued expansion of direct C-H functionalization.[17][20] These methods promise to further streamline synthetic routes, reduce waste, and provide access to novel chemical space. As catalysts become more powerful and selective, we can expect the development of methods that allow for the precise, predictable functionalization of any desired position on the indazole scaffold, further empowering medicinal chemists in their quest for next-generation therapeutics.

References

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. Available at: [Link]

  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters - ACS Publications. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances - PMC - NIH. Available at: [Link]

  • Davis–Beirut reaction. Wikipedia. Available at: [Link]

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity - PMC - PubMed Central. Available at: [Link]

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  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Fischer indole synthesis in the absence of a solvent. SciSpace. Available at: [Link]

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  • Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]

  • Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Available at: [Link]

  • Indazole. Organic Syntheses Procedure. Available at: [Link]

  • Recent developments in selective N-arylation of azoles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed. Available at: [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. Available at: [Link]

  • Palladium-catalyzed direct C7-arylation of substituted indazoles. PubMed. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publishing. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC - NIH. Available at: [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of indazoles. RSC Publishing. Available at: [Link]

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PubMed. Available at: [Link]

  • Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • A practical, metal-free synthesis of 1H-indazoles. PubMed. Available at: [Link]

  • Indazoles Chemistry and Biological Activities. IGI Global. Available at: [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]

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A Comparative Guide to the Reactivity of Tosylated vs. Non-Tosylated Indazoles for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and synthetic organic chemistry, the indazole scaffold represents a cornerstone pharmacophore.[1] Its versatility, however, is intrinsically linked to the strategic manipulation of its reactivity. A key decision point in any synthetic campaign involving indazoles is the protection and activation of the nitrogen atoms. This guide provides an in-depth, objective comparison of the reactivity of non-tosylated (N-H) indazoles and their N-tosylated counterparts. We will delve into the mechanistic underpinnings of their differential reactivity and provide actionable experimental data to inform your synthetic strategies.

The Dichotomy of the Indazole Nucleus: N-H vs. N-Ts

The reactivity of the indazole ring is a tale of two nitrogens. In its native, non-tosylated form, the indazole exists in tautomeric equilibrium between the more thermodynamically stable 1H-indazole and the 2H-indazole.[2] This duality presents a significant challenge in achieving regioselective functionalization, particularly in N-alkylation and N-arylation reactions, which often yield a mixture of N1 and N2 isomers.[1][2]

The introduction of a tosyl (p-toluenesulfonyl) group onto one of the nitrogen atoms fundamentally alters the electronic landscape of the indazole ring. The tosyl group is strongly electron-withdrawing, which has several important consequences:

  • Reduced Nucleophilicity of the Tosylated Nitrogen: The lone pair of the N-tosylated nitrogen is delocalized into the sulfonyl group, rendering it significantly less nucleophilic.

  • Increased Acidity of the Benzene Ring Protons: The electron-withdrawing nature of the tosyl group makes the protons on the fused benzene ring more acidic and susceptible to deprotonation.

  • Activation of the Ring Towards Nucleophilic Aromatic Substitution (in principle): While not a common reaction for indazoles, the electron-withdrawing tosyl group would, in theory, make the ring more susceptible to nucleophilic attack.

  • Deactivation of the Ring Towards Electrophilic Aromatic Substitution: Conversely, the electron-deficient nature of the N-tosylated indazole ring makes it less reactive towards electrophiles.

This guide will now explore the practical implications of these electronic differences in a variety of key chemical transformations.

N-Alkylation: A Study in Regioselectivity

The N-alkylation of indazoles is a critical transformation, as the position of the alkyl group can profoundly impact the biological activity of the resulting molecule.[2] The choice between using a non-tosylated or a pre-tosylated indazole (or using a tosylate as an alkylating agent) is a pivotal strategic decision.

Non-Tosylated Indazoles: The Challenge of Regiocontrol

Direct alkylation of N-H indazoles often leads to a mixture of N1 and N2 isomers. The ratio of these products is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[3]

  • Kinetic vs. Thermodynamic Control: The formation of the N1 and N2 isomers can be understood in the context of kinetic and thermodynamic control.[4][5][6][7] The N1-anion is often the kinetic product due to its higher charge density, while the N2-anion can be the thermodynamic product in some cases. The final product ratio can be influenced by temperature and reaction time.[5]

Leveraging the Tosyl Group in N-Alkylation

The tosyl group can be employed in two primary ways to influence the outcome of N-alkylation: as a protecting group on the indazole or as a leaving group on the alkylating agent.

  • Tosylated Indazoles as Substrates: While direct alkylation of an N-tosylated indazole at the other nitrogen is not a common strategy, the tosyl group can be used as a temporary protecting group to direct other transformations before being removed.

  • Alkyl Tosylates as Reagents: A more common and highly effective strategy is to use alkyl tosylates as the alkylating agent for N-H indazoles. The tosylate is an excellent leaving group, facilitating the reaction.[8] Studies have shown that the use of alkyl tosylates can favor the formation of the N1-alkylated indazole.[9][10]

Comparative Data: N-Alkylation of Indazoles
Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioYield (%)Reference
1H-Indazolen-Pentyl bromideNaHTHF>99:189[10]
1H-IndazoleIsobutyl tosylateNaHTHFHigh N1-selectivityNot specified[9]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMF38:4684 (total)[10]
1H-IndazolesAlkyl 2,2,2-trichloroacetimidatesTfOHNot specifiedN2 selective (up to 100:0)Good to excellent[11][12]
Experimental Protocol: Regioselective N1-Alkylation of 1H-Indazole

This protocol is based on the work of Alam et al. and demonstrates a highly N1-selective alkylation.[10]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 1H-indazole (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., n-pentyl bromide, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the N1-alkylated indazole.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig reactions are powerful tools for the construction of C-C and C-N bonds, respectively. The presence or absence of a tosyl group on the indazole nitrogen significantly impacts the reactivity of the indazole in these transformations.

Suzuki-Miyaura Coupling: A Tale of Two Substrates
  • Non-Tosylated Indazoles: Unprotected N-H indazoles can be challenging substrates in Suzuki-Miyaura couplings. The acidic N-H proton can interfere with the catalytic cycle, and the nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition. However, with the development of specialized ligand systems, the direct coupling of unprotected haloindazoles has become more feasible.[13]

  • Tosylated Indazoles: The N-tosyl group serves as a protecting group, preventing the aforementioned complications. N-tosyl-haloindazoles are generally excellent substrates for Suzuki-Miyaura couplings, often proceeding with high yields and cleaner reaction profiles. Furthermore, N'-tosyl arylhydrazines have been developed as novel electrophiles for Suzuki couplings, demonstrating the versatility of the tosyl group in this chemistry.[14][15]

Comparative Data: Suzuki-Miyaura Coupling of Bromoindazoles
Indazole SubstrateCoupling PartnerCatalyst/LigandBaseYield (%)Reference
N-H-5-bromoindazolesN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3Good[16]
N'-tosyl arylhydrazinesArylboronic acidsPd(OAc)2/SPhosK3PO4High[14]
Experimental Protocol: Suzuki-Miyaura Coupling of N-Tosyl-5-bromoindazole

This generalized protocol is based on established methods for Suzuki-Miyaura couplings of aryl halides.

  • In a reaction vessel, combine N-tosyl-5-bromoindazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the indazole ring makes it susceptible to electrophilic attack. However, the N-tosyl group drastically alters this reactivity.

  • Non-Tosylated Indazoles: The fused benzene ring of N-H indazoles is activated towards EAS. The nitrogen atoms, particularly N1, can donate electron density to the ring, directing electrophiles to the ortho and para positions relative to the heterocyclic ring.

  • Tosylated Indazoles: The strongly electron-withdrawing tosyl group deactivates the entire ring system towards EAS. Reactions such as nitration or halogenation require harsher conditions and may proceed with lower yields and different regioselectivity compared to the non-tosylated counterparts. For example, direct nitration of 2H-indazoles has been shown to be site-selective for the 7-position.[17]

Directed Ortho-Metalation (DoM)

DoM is a powerful strategy for the regioselective functionalization of aromatic rings.[18][19][20][21]

  • Non-Tosylated Indazoles: The N-H proton of indazole is acidic and will be preferentially deprotonated by strong bases like organolithiums, precluding direct C-H lithiation on the benzene ring.

  • Tosylated Indazoles: The N-tosyl group can act as a directed metalation group (DMG). The Lewis basic oxygen atoms of the sulfonyl group can coordinate to the organolithium reagent, directing deprotonation to the ortho C7 position. This allows for the introduction of a wide range of electrophiles at this specific position.

Tosylation and Detosylation Protocols

The ability to efficiently add and remove the tosyl group is crucial for its use as a protecting group.

Experimental Protocol: Tosylation of 1H-Indazole

This protocol is a standard method for the tosylation of amines.[8]

  • Dissolve 1H-indazole (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05-1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • If using dichloromethane, add a base such as triethylamine or pyridine (1.2-1.5 eq).

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with dilute HCl (to remove pyridine or triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Experimental Protocol: Detosylation of N-Tosylindazole

Several methods exist for the cleavage of N-tosyl groups.[22][23] Reductive methods are common.

  • Dissolve the N-tosylindazole (1.0 eq) in a suitable solvent such as THF or methanol.

  • Add a reducing agent such as magnesium turnings and ammonium chloride, or sodium in liquid ammonia.

  • Stir the reaction at room temperature or reflux, monitoring by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Separate the layers, and extract the aqueous layer.

  • Combine the organic layers, dry, and concentrate to yield the deprotected indazole.

Visualization of Key Concepts

Reaction Workflow: N-Alkylation Strategies

N_Alkylation_Strategies cluster_direct Direct Alkylation cluster_selective Regioselective Methods Indazole 1H-Indazole N1_Product N1-Alkyl Indazole Indazole->N1_Product NaH, THF, R-Br N2_Product N2-Alkyl Indazole Indazole->N2_Product TfOH, R-N=C(CCl3)OAlkyl Mixture Mixture of N1 and N2 Indazole->Mixture R-X, Base

Caption: N-Alkylation strategies for indazoles.

Mechanistic Rationale: Directed Ortho-Metalation

Caption: Directed ortho-metalation of N-tosylindazole.

Conclusion and Strategic Recommendations

The choice between employing a tosylated or non-tosylated indazole is not merely a matter of procedural convenience; it is a strategic decision that dictates the outcome of your synthetic route.

  • For N-Alkylation: If N1-alkylation is the desired outcome, utilizing specific conditions such as NaH in THF with a good leaving group like a bromide or tosylate on the alkyl chain is a robust strategy.[9][10] For challenging N2-alkylation, specialized reagents and catalysts are necessary.[11][12]

  • For Cross-Coupling Reactions: N-tosylation is highly recommended for Suzuki-Miyaura and related cross-coupling reactions to avoid complications arising from the acidic N-H proton and catalyst inhibition.

  • For Electrophilic Aromatic Substitution: If EAS on the benzene ring is desired, the non-tosylated indazole is the substrate of choice due to its activated nature.

  • For Regiospecific Functionalization at C7: The N-tosyl group is an excellent directing group for ortho-metalation, providing a reliable route to C7-functionalized indazoles.

By understanding the fundamental electronic differences between N-H and N-tosylindazoles and leveraging the appropriate reaction conditions, researchers can unlock the full synthetic potential of this invaluable heterocyclic scaffold.

References

Sources

A Comparative Guide to the Quantitative Analysis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the indazole scaffold is a cornerstone for creating compounds with significant biological activity.[1] The target molecule, 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole, is a functionalized intermediate whose precise quantification during synthesis is paramount. Accurate in-process monitoring of this analyte within a complex reaction mixture is not merely an analytical task; it is a critical control point that dictates reaction yield, impurity profiling, and the ultimate safety and efficacy of the final product. The presence of starting materials, reagents, by-products, and solvents creates a challenging analytical matrix, demanding methods that are not only accurate and precise but also highly selective and robust.

This guide provides an in-depth comparison of two primary chromatographic techniques for the quantitative analysis of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will also discuss Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful orthogonal technique. The methodologies, validation data, and decision-making frameworks presented herein are grounded in established principles of analytical chemistry and are designed to empower researchers, scientists, and drug development professionals to make informed choices for their specific applications. The validation of analytical methods is a crucial process that ensures the reliability and accuracy of procedures used in quality control.[2]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is arguably the most ubiquitous technique in pharmaceutical analysis, prized for its versatility in separating a wide range of non-volatile and thermally sensitive compounds. For a substituted indazole like our target analyte, HPLC offers a direct and robust route to quantification.

Causality Behind the Method: Why HPLC-UV?

The choice of reversed-phase HPLC is deliberate. The tosyl group and the substituted indazole core impart sufficient hydrophobicity to the molecule, allowing for excellent retention and separation on a nonpolar stationary phase like C18. The aromatic nature of both the indazole and tosyl moieties results in strong chromophores, making UV detection a highly sensitive and appropriate choice. This method avoids the high temperatures required for gas chromatography, thereby eliminating the risk of thermal degradation of the analyte or other reaction components.

Experimental Protocol: A Self-Validating System

A properly developed HPLC method includes system suitability tests (SSTs) as a self-validating mechanism.[3] These tests, performed before each run, ensure the chromatographic system is performing as expected.

1. Sample Preparation:

  • Quenching: Immediately halt the reaction by rapidly cooling the mixture and/or adding a suitable quenching agent.

  • Dilution: Accurately pipette a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Solubilization: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known final volume (e.g., 10 mL) in a volumetric flask. The final concentration should fall within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter and protect the HPLC column.

2. Instrumentation and Conditions:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). The C18 phase is selected for its hydrophobic character, which is ideal for retaining and separating the analyte from more polar starting materials or by-products.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). This composition must be optimized to achieve a suitable retention time (typically 3-10 minutes) and good resolution from other peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD) set to a wavelength where the analyte has maximum absorbance (e.g., 254 nm), determined by analyzing a pure standard.

3. Calibration:

  • Prepare a stock solution of a certified reference standard of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole in the diluent.

  • Perform serial dilutions to create a set of at least five calibration standards spanning the expected concentration range of the samples.

  • Inject each standard in triplicate and plot the mean peak area against the known concentration to generate a calibration curve. A linear regression should yield a correlation coefficient (R²) > 0.99.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Dilute with Acetonitrile/Water p1->p2 p3 Filter (0.45 µm) p2->p3 a1 Inject Sample onto C18 Column p3->a1 a2 Isocratic Elution (ACN:H2O) a1->a2 a3 UV Detection (e.g., 254 nm) a2->a3 d1 Integrate Analyte Peak Area a3->d1 d2 Compare to Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for HPLC-UV quantitative analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For analytes that are thermally stable and sufficiently volatile, GC-MS offers unparalleled selectivity and sensitivity. The mass spectrometer acts as a highly specific detector, capable of distinguishing the analyte from co-eluting impurities based on its unique mass-to-charge ratio (m/z).

Causality Behind the Method: Why GC-MS?

The decision to use GC-MS is predicated on the thermal stability of 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole. While the tosyl group increases the molecular weight, the molecule is often stable enough for GC analysis. The primary advantage here is the specificity of MS detection. In a "dirty" reaction mixture, multiple components might have similar retention times. MS allows for quantification using a specific ion fragment unique to the analyte (Selected Ion Monitoring, SIM mode), effectively filtering out the noise from other components. This is a key principle in the analysis of halogenated organic compounds in complex matrices.[4][5]

Experimental Protocol: A Self-Validating System

The inclusion of an internal standard (IS) is a cornerstone of robust quantitative GC-MS analysis. The IS, a compound with similar chemical properties but a different mass, is added to all samples and standards. By calculating the ratio of the analyte peak area to the IS peak area, variations in injection volume or instrument response are effectively nullified.

1. Sample Preparation:

  • Quenching & Dilution: As per the HPLC method, quench the reaction and dilute an accurate aliquot with a suitable volatile solvent like ethyl acetate or dichloromethane.

  • Internal Standard Addition: Add a precise amount of an internal standard (e.g., a structurally similar, deuterated, or higher-mass halogenated aromatic compound not present in the mixture) to the diluted sample.

  • Derivatization (If Necessary): While likely not required for this analyte, some compounds need derivatization to increase volatility. This step would need to be validated for completeness.

2. Instrumentation and Conditions:

  • System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This 5% phenyl-methylpolysiloxane column is a general-purpose, low-bleed column excellent for separating a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 20 °C/min to 300 °C and hold for 5 minutes. This program ensures elution of the analyte while separating it from lower and higher boiling point components.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Identify a unique, abundant ion from the analyte's mass spectrum (e.g., the molecular ion or a major fragment) for quantification, and one or two qualifier ions for identity confirmation.

3. Calibration:

  • Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Analyze each standard and plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratio-based calibration provides superior accuracy and precision.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic & MS Analysis cluster_data Data Processing p1 Aliquot Reaction Mixture p2 Dilute with Ethyl Acetate p1->p2 p3 Add Internal Standard (IS) p2->p3 a1 Inject Sample into GC Inlet p3->a1 a2 Temperature Programmed Separation (HP-5ms) a1->a2 a3 EI Ionization & Mass Filtering (SIM Mode) a2->a3 d1 Integrate Analyte & IS Peak Areas a3->d1 d2 Calculate Area Ratio (Analyte/IS) d1->d2 d3 Quantify using Calibration Curve d2->d3 Decision_Tree start Start: Need to quantify 4-chloro-3,5-dimethyl- 1-tosyl-1H-indazole q1 Is the reaction matrix very complex with many potential interferences? start->q1 q4 Is a primary reference method needed to validate other techniques? start->q4 q2 Is thermal degradation of analyte or by-products a concern? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Is the highest possible sensitivity (trace analysis) required? q2->q3 No hplc Use HPLC-UV q2->hplc Yes q3->hplc No q3->gcms Yes q4->q1 No qnmr Use qNMR q4->qnmr Yes

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Indazole Derivatives: A Comparative Analysis of HPLC and UPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and a detailed protocol for the cross-validation of analytical methods for indazole derivatives, focusing on the transition from traditional High-Performance Liquid Chromatography (HPLC) to modern Ultra-Performance Liquid Chromatography (UPLC). It is intended for researchers, analytical scientists, and drug development professionals seeking to ensure analytical method equivalency with scientific rigor and regulatory compliance.

Introduction: The Analytical Imperative for Indazole Derivatives

Indazole and its derivatives represent a cornerstone in medicinal chemistry. These nitrogen-containing heterocyclic compounds are key pharmacophores in a multitude of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[1][2][3][4] The reliable quantification of these active pharmaceutical ingredients (APIs) is paramount for ensuring the safety, efficacy, and quality of drug substances and products.

As analytical technology evolves, laboratories often face the need to modernize or transfer methods—for instance, from a legacy HPLC method to a more efficient UPLC method. Such a change necessitates a rigorous cross-validation study. The objective of this validation is to demonstrate that the new analytical procedure is suitable for its intended purpose and yields results that are equivalent to the original, validated method.[5] This process is not merely a recommendation but a foundational requirement outlined by global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7][8]

This guide will walk you through the principles, protocols, and data interpretation of a cross-validation study, using a practical case study comparing a conventional HPLC-UV method with a modern UPLC-UV method for the assay of a hypothetical indazole derivative.

Foundational Principles: HPLC vs. UPLC for Indazole Analysis

The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the desired performance characteristics.

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the workhorse of pharmaceutical analysis. For indazole derivatives, which possess moderate polarity due to their fused pyrazole and benzene ring structure, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase combined with a polar mobile phase (e.g., acetonitrile and a pH-adjusted aqueous buffer) provides excellent separation. The pH control is critical as the basic nitrogen atoms in the indazole ring can be protonated, and controlling their ionization state is key to achieving sharp, symmetrical peaks.[9]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant evolution from HPLC. It utilizes columns packed with sub-2 µm particles, which operate at much higher pressures (up to 15,000 psi).[10][11] This fundamental difference leads to several key advantages:

    • Increased Resolution & Sensitivity: UPLC provides narrower, sharper peaks, leading to better separation of the main analyte from impurities and higher signal-to-noise ratios.[12][13]

    • Faster Analysis Times: The high efficiency allows for significantly shorter run times, often reducing analysis time by up to nine times compared to conventional HPLC.[11] This dramatically increases laboratory throughput.

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in substantial solvent savings, making UPLC a more cost-effective and environmentally friendly technology.[12][13][14]

The transition from HPLC to UPLC is a common method modernization strategy, but it requires a formal cross-validation to prove the new method's equivalency and suitability.

The Regulatory Framework: ICH Q2(R1) and Method Equivalency

The entire cross-validation protocol is grounded in the principles of the ICH Q2(R1) Guideline: Validation of Analytical Procedures .[15] This guideline details the performance characteristics that must be evaluated to ensure an analytical method is fit for purpose. For a cross-validation study comparing two quantitative methods (like an assay), the key parameters to compare are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable levels of precision, accuracy, and linearity.

The goal of cross-validation is to demonstrate that there is no statistically significant difference between the results obtained by the two methods for these core parameters.

Experimental Protocol: A Cross-Validation Case Study

This section provides a step-by-step protocol for comparing a legacy HPLC method with a new, modernized UPLC method for the assay of "Indazole-X," a hypothetical drug substance.

Objective: To demonstrate that the new UPLC-UV assay method for Indazole-X is equivalent to the existing HPLC-UV method.

Materials and Reagents
  • Indazole-X Reference Standard (CRS), purity >99.5%

  • Indazole-X Drug Substance Batches (3 lots)

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Potassium Phosphate Monobasic

  • Phosphoric Acid

  • Purified Water (18.2 MΩ·cm)

Chromatographic Systems and Conditions

The following table outlines the instrumental parameters for both methods.

ParameterLegacy HPLC MethodModernized UPLC Method
System Agilent 1260 Infinity II or equivalentWaters ACQUITY UPLC H-Class or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.020 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 60% A / 40% B (Isocratic)80% A / 20% B to 40% A / 60% B in 2 min
Flow Rate 1.0 mL/min0.5 mL/min
Column Temp. 30°C40°C
Injection Vol. 10 µL1 µL
Detection UV at 275 nmUV at 275 nm
Run Time 10 minutes3 minutes

Causality Behind Choices:

  • Column Chemistry: A C18 column is chosen for its hydrophobic interaction with the nonpolar benzene region of the indazole core.

  • Mobile Phase pH: A pH of 3.0 ensures that the nitrogen atoms in the pyrazole ring are consistently protonated, preventing peak tailing and improving chromatographic reproducibility.

  • UPLC Parameters: The smaller column dimensions, lower flow rate, and faster gradient in the UPLC method are all designed to leverage the efficiency of the sub-2 µm particles, leading to a drastically reduced run time.[11][12]

Standard and Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of Indazole-X CRS into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A.

  • Sample Preparation (0.1 mg/mL): Accurately weigh ~25 mg of Indazole-X drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Methanol and Water. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A.

Cross-Validation Workflow

The following workflow should be executed for both the HPLC and UPLC methods.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Data Collection cluster_analysis Phase 3: Data Analysis & Comparison Prep Prepare Standards & Samples (3 Lots of Drug Substance) Spec Specificity (Inject Blank, Standard, Sample) Prep->Spec Lin Linearity (5 levels, 50-150% of nominal) Spec->Lin Acc Accuracy (Spike 3 levels, n=3) Lin->Acc Prec Precision (Repeatability n=6, Intermediate Precision n=6) Acc->Prec Data Tabulate Results for: - Linearity (R²) - Accuracy (% Recovery) - Precision (% RSD) Prec->Data Stats Statistical Comparison - F-test for Precision - Student's t-test for Accuracy Data->Stats Report Final Report (Equivalency Statement) Stats->Report

Caption: Cross-validation workflow from preparation to final report.

Step-by-Step Validation Procedures
  • Specificity: Inject the diluent blank, a standard solution, and a sample solution. Verify that there are no interfering peaks from the diluent at the retention time of Indazole-X.

  • Linearity: Prepare calibration standards at five concentration levels from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL). Plot the peak area response versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery): Prepare samples of Indazole-X drug substance spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate. Calculate the percent recovery for each sample.

  • Precision (Repeatability): Prepare and analyze six independent samples of Indazole-X from the same batch at 100% of the nominal concentration.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst. The results from both precision studies will be statistically compared.

Comparative Data Analysis and Interpretation

The data from both methods must be collected and compared against pre-defined acceptance criteria. The objective is to prove that the performance of the UPLC method is statistically equivalent to or better than the HPLC method.

Summary of Expected Results
ParameterAcceptance CriterionExpected HPLC ResultExpected UPLC Result
Linearity (R²) ≥ 0.9990.99950.9998
Accuracy (% Recovery) 98.0% - 102.0%Mean: 100.2%Mean: 100.5%
Repeatability (% RSD) ≤ 1.0%0.65%0.35%
Intermediate Precision (% RSD) ≤ 1.5%0.85%0.45%

Trustworthiness of the Protocol: This protocol is self-validating because it directly compares the performance characteristics of the new method against a previously validated method using the same set of samples and standards. The use of statistical tests provides an objective, quantitative basis for determining equivalency, removing subjective judgment.

Statistical Comparison

To formally establish equivalency, statistical tests are employed:

  • F-test (for Precision): The F-test is used to compare the variances (the square of the standard deviation) of the two datasets from the intermediate precision studies. If the calculated F-value is less than the critical F-value (from F-tables at a given confidence level, e.g., 95%), it indicates that there is no significant difference in the precision of the two methods.

  • Student's t-test (for Accuracy): The two-sample t-test is used to compare the mean % recovery values from the accuracy studies. If the calculated t-value is less than the critical t-value, it indicates that there is no significant difference between the means of the two methods, confirming comparable accuracy.

A successful outcome is when both tests pass, demonstrating that the UPLC method provides results that are statistically indistinguishable from the HPLC method.

Method Selection Framework and Expert Insights

Once equivalency is proven, the decision to adopt the new method is straightforward. However, the choice depends on the laboratory's goals.

G cluster_eval Evaluation cluster_decision Decision & Implementation Start Start: Need for New Analytical Method Equiv Perform Cross-Validation (HPLC vs. UPLC) Start->Equiv Stats Statistical Analysis (t-test, F-test) Equiv->Stats Pass Methods are Equivalent? Stats->Pass UPLC Adopt UPLC Method - High Throughput - Lower Cost per Sample - Improved Resolution Pass->UPLC Yes HPLC Retain HPLC Method - No new capital investment - Sufficient for current needs Pass->HPLC No SOP Update SOPs & Train Analysts UPLC->SOP

Caption: Decision-making framework for adopting a new analytical method.

Expert Insights & Troubleshooting:

  • Peak Shape Issues: Indazole derivatives can exhibit peak tailing if the mobile phase pH is not adequately controlled. Ensure the buffer capacity is sufficient and the pH is consistently maintained at least 2 units below the pKa of the analyte for cationic species, or 2 units above for anionic species.

  • Poor Correlation: If accuracy results do not correlate well between methods, investigate potential differences in sample degradation. The shorter run time of UPLC means samples spend less time in the autosampler, which can be beneficial for less stable compounds.

  • Method Transfer vs. Modernization: When transferring a validated procedure to a different laboratory, partial or full revalidation is required to ensure the receiving lab can perform the method successfully.[16][17] This cross-validation protocol serves as an excellent template for such method transfer studies.

Conclusion

Cross-validation is a critical scientific and regulatory exercise that underpins the lifecycle management of analytical methods.[18] By demonstrating the statistical equivalence of a modernized UPLC method with a legacy HPLC method, a laboratory can confidently adopt new technology. This transition offers tangible benefits, including significantly higher sample throughput, improved data quality through enhanced resolution, and lower operational costs.[14] Grounding this process in the principles of ICH Q2(R1) ensures that the data generated is robust, reliable, and defensible, ultimately safeguarding product quality and patient safety.

References

  • Title: ICH Q2(R1)
  • Title: ICH Q2(R1)
  • Title: Q2(R1)
  • Title: HPLC vs UPLC: Key Differences in Pharma Source: Scribd URL
  • Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC Source: IntechOpen URL
  • Title: Q2(R1)
  • Title: UPLC vs HPLC: what is the difference?
  • Title: ICH Guideline (2005) Q2 (R1)
  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
  • Title: Pharmacological properties of indazole derivatives: recent developments Source: PubMed URL
  • Title: Advantages of application of UPLC in pharmaceutical analysis Source: PubMed URL
  • Title: Q2(R2)
  • Title: Pharmacological Properties of Indazole Derivatives: Recent Developments Source: Request PDF on ResearchGate URL
  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL
  • Title: LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties Source: Michael Green Blog URL
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
  • Title: Indazole From Natural Resources And Biological Activity Source: Journal of Pharmaceutical Negative Results URL
  • Title: UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters Source: Request PDF on ResearchGate URL
  • Source: Regulations.
  • Title: Analytical Method Validation, Verification and Transfer Right Source: ComplianceOnline URL

Sources

Safety Operating Guide

4-chloro-3,5-dimethyl-1-tosyl-1H-indazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-chloro-3,5-dimethyl-1-tosyl-1H-indazole is a specialized heterocyclic intermediate. While a specific Safety Data Sheet (SDS) may not exist in public repositories for this exact structural isomer, its disposal protocol is strictly dictated by its functional groups: the Chlorine atom (halogenated waste) and the Tosyl group (sulfur-bearing organic).

Immediate Hazard Classification (SAR-Derived):

  • Primary Hazard: Irritant (Skin/Eye/Respiratory). Indazole derivatives are standard irritants; the tosyl group adds potential for sulfonamide-like sensitivity.

  • Disposal Class: Halogenated Organic Waste. The presence of chlorine prevents this compound from being disposed of in standard non-halogenated solvent streams (often used for fuel blending) due to the risk of generating acidic gases (HCl) and dioxins during improper combustion.

  • Reactivity: Stable solid. Avoid contact with strong oxidizers and strong bases (which may cleave the tosyl protecting group).

Pre-Disposal Assessment & Segregation

Before removing the compound from the hood, you must characterize the waste state. This molecule is typically a solid, but may be in solution during synthesis.

ParameterSpecificationOperational Logic (The "Why")
Waste Stream Halogenated Organic Crucial: Even trace halogens can corrode standard incinerators. This waste requires high-temperature incineration with acid gas scrubbing.
Compatibility NO Oxidizers Do not mix with nitric acid or peroxides. The sulfonyl group can oxidize further, potentially generating heat or toxic SOx gases.
Container HDPE or Glass High-Density Polyethylene (HDPE) is resistant to chlorinated organics. Avoid metal containers which may corrode if trace hydrolysis occurs (releasing HCl).
Labeling Full Chemical Name Do not use abbreviations (e.g., "Cl-Indazole"). Waste handlers need the full name to identify the sulfur/chlorine content.

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Compound or Precipitate)
  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

  • Containment: Transfer the solid material into a wide-mouth jar compatible with halogenated solids.

    • Note: If the material is in a round-bottom flask, dissolve it in a minimal amount of Dichloromethane (DCM) or Ethyl Acetate and move to Scenario B (Liquids). This avoids scraping and airborne dust.

  • Labeling: Affix a hazardous waste label. Check the box for "Solid" and "Toxic/Irritant."

    • Explicit Instruction: Write "Contains Halogens" clearly on the tag.

  • Storage: Close the container tightly. Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Solvent Assessment:

    • If dissolved in DCM, Chloroform, or Dichloroethane : Pour directly into the Halogenated Solvent Waste carboy.

    • If dissolved in Acetone, Methanol, or Ethyl Acetate : Because the solute (the indazole) contains chlorine, the entire mixture must now be treated as Halogenated Waste .

    • Warning: Never pour this into the "Non-Halogenated" or "Flammables" bin. Doing so contaminates the entire drum, forcing the disposal facility to reclassify 55 gallons of waste at significant cost.

  • Quenching (If Reactive Reagents Present):

    • If the mixture contains residual Thionyl Chloride or Tosyl Chloride (common precursors), quench slowly with aqueous sodium bicarbonate before adding to the organic waste container to prevent pressure buildup.

  • Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for expansion.

Waste Stream Workflow (Decision Logic)

The following diagram illustrates the critical decision-making process to ensure regulatory compliance (RCRA) and safety.

DisposalWorkflow Start Waste: 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Dissolve Dissolve in minimal DCM (Recommended to avoid dust) Solid->Dissolve Preferred FinalBin DISPOSAL BIN: Halogenated Organic Waste Solid->FinalBin Direct Solid Waste CheckSolvent Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->CheckSolvent Dissolve->FinalBin NonHaloSolvent Non-Halo Solvent (Acetone, EtOAc, MeOH) CheckSolvent->NonHaloSolvent No HaloSolvent Halo Solvent (DCM, CHCl3) CheckSolvent->HaloSolvent Yes Contaminate CRITICAL STEP: Solute renders stream Halogenated NonHaloSolvent->Contaminate HaloSolvent->FinalBin Contaminate->FinalBin

Caption: Decision tree for segregating chlorinated indazole waste. Note that non-halogenated solvents become halogenated waste streams once this compound is added.

Regulatory & Compliance Context

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Status: While 4-chloro-3,5-dimethyl-1-tosyl-1H-indazole is not a "Listed" waste (F, K, P, or U list), it must be managed based on its Characteristics .

  • Halogenated Organic Compounds (HOCs): The EPA strictly regulates HOCs (40 CFR § 268.32). Land disposal is prohibited.[1] The required treatment method is Incineration (Code INCIN) to destroy the carbon-halogen bond.

Emergency Contingency (Spill)
  • Solid Spill: Dampen with a paper towel soaked in acetone to avoid dust generation, then wipe up. Place all towels in the Halogenated Solid Waste bin.

  • Skin Contact: Wash immediately with soap and water. The tosyl group can cause sensitization; monitor for redness.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[2] [Link]

  • US Environmental Protection Agency (EPA). (2024). Land Disposal Restrictions for Halogenated Organic Compounds.[1] 40 CFR § 268.[1]32. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.